molecular formula C8H11BrN2 B7873222 2-bromo-1-N-ethylbenzene-1,4-diamine

2-bromo-1-N-ethylbenzene-1,4-diamine

Cat. No.: B7873222
M. Wt: 215.09 g/mol
InChI Key: OIXQVQVZVCVLFH-UHFFFAOYSA-N
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Description

2-Bromo-1-N-ethylbenzene-1,4-diamine, with the CAS registry number 1247648-17-4, is a brominated and N-alkylated benzene-1,4-diamine derivative of interest in chemical research and development. This compound, with a molecular formula of C8H11BrN2 and a molecular weight of 215.09 g/mol, serves as a valuable synthetic intermediate . The presence of both a bromine atom and an ethyl-substituted diamine group on the benzene ring makes it a versatile building block for constructing more complex molecular architectures. Researchers can utilize this compound in various synthetic pathways, including metal-catalyzed cross-coupling reactions and further functionalization of the diamine moiety. While specific applications for this exact molecule are not extensively detailed in the public literature, closely related brominated benzene-diamine compounds have been documented as key precursors in the synthesis of specialty chemicals and have been investigated for use as catalysts in specific processes, highlighting the potential of this chemical family . The compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and it is typically supplied with recommendations for cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-N-ethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQVQVZVCVLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Structural Profiling and Synthetic Utility of 2-Bromo-1-N-ethylbenzene-1,4-diamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, highly functionalized aniline derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). 2-Bromo-1-N-ethylbenzene-1,4-diamine (CAS: 1247648-17-4) is a uniquely versatile, trifunctional aromatic scaffold. Characterized by a primary amine, a secondary ethylamine, and an ortho-bromine atom, this compound is engineered for orthogonal reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic utility in transition-metal-catalyzed cyclizations, and its strategic application as a pharmacophore in kinase inhibitor development.

Structural & Physicochemical Profiling

The chemical behavior of 2-bromo-1-N-ethylbenzene-1,4-diamine is governed by the push-pull electronic dynamics of its substituents. The two amino groups donate electron density into the aromatic ring via resonance, making the core highly nucleophilic and susceptible to electrophilic aromatic substitution. Conversely, the C2-bromine atom exerts a localized inductive electron-withdrawing effect (-I effect) while providing significant steric shielding to the N1-ethyl group. This steric and electronic interplay is critical for regioselective cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, derived from authoritative chemical databases[1],[2].

PropertyValueStructural Significance
CAS Number 1247648-17-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H11BrN2Indicates a high degree of functionalization relative to carbon count.
Molecular Weight 215.09 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
H-Bond Donors 2 (-NH2, -NH)Facilitates strong interactions with kinase hinge regions.
H-Bond Acceptors 2 (N, N)Enhances aqueous solubility and target binding affinity.
Rotatable Bonds 2 (Ethyl group, C-N)Low conformational entropy, favorable for rigid target binding.

Mechanistic Reactivity: The Ortho-Haloamine Advantage

The most powerful synthetic application of 2-bromo-1-N-ethylbenzene-1,4-diamine lies in its capacity to form fused N-heterocycles, specifically N-ethylbenzimidazoles. The proximity of the secondary amine to the bromine atom creates a perfect geometric setup for cascade palladium catalysis.

As demonstrated in3[3], ortho-haloanilines undergo selective oxidative addition at the C-Br bond. This is followed by a C-N coupling with an amide or amidine, and a subsequent intramolecular condensation. The presence of the N1-ethyl group ensures that the resulting benzimidazole is exclusively N-alkylated at a specific position, bypassing the regiochemical ambiguity often encountered when alkylating unsubstituted benzimidazoles[4].

ReactionPathway SM 2-bromo-1-N-ethylbenzene- 1,4-diamine OA Oxidative Addition Intermediate SM->OA + Pd(0) Pd Pd(0) Catalyst (tBuBrettPhos) Pd->OA Amide Amide Coupling (C-N Bond) OA->Amide Base (Cs2CO3) Cycl Intramolecular Cyclization Amide->Cycl Condensation Prod N-Ethylbenzimidazole Scaffold Cycl->Prod -H2O

Fig 1: Pd-catalyzed cascade reaction pathway for N-ethylbenzimidazole synthesis.

Experimental Workflow: Cascade Synthesis of N-Ethylbenzimidazoles

To leverage this compound effectively, researchers must utilize highly optimized catalytic systems. The following protocol outlines a self-validating workflow for the synthesis of highly substituted N-ethylbenzimidazoles.

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • Action: In a nitrogen-filled glovebox, combine Pd2(dba)3 (0.02 eq) and tBuBrettPhos (0.04 eq) in anhydrous tert-butanol. Stir for 15 minutes.

  • Causality: Pre-mixing allows the formation of the active monomeric L1Pd(0) species. The bulky tBuBrettPhos ligand is critical; its steric profile prevents the formation of inactive bis-ligated Pd complexes, enabling efficient oxidative addition into the sterically hindered ortho-bromoamine[4].

Step 2: Reagent Addition

  • Action: Add 2-bromo-1-N-ethylbenzene-1,4-diamine (1.0 eq), the desired aryl amide (1.2 eq), and Cs2CO3 (2.0 eq). Seal the reaction vessel.

  • Causality: Cs2CO3 is selected because its specific solubility profile in tert-butanol provides a controlled, slow release of basicity. This deprotonates the amide for the C-N coupling step without causing premature degradation or side-reactions of the electron-rich diamine starting material.

Step 3: Thermal Cyclization

  • Action: Heat the reaction mixture to 110°C for 12 hours.

  • Causality: While the initial palladium-catalyzed C-N coupling occurs at lower temperatures, elevated thermal energy is strictly required to drive the subsequent intramolecular dehydration (condensation) between the newly formed amide and the secondary ethylamine, yielding the closed benzimidazole core[3].

Step 4: Self-Validating Quench & Analysis

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Analyze an aliquot via LC-MS.

  • Validation: The reaction is a self-validating system. Success is confirmed when the intermediate mass [M+H] (the coupled, uncyclized product) shifts by exactly -18 Da (loss of H2O), confirming complete cyclization into the benzimidazole.

Applications in Medicinal Chemistry

Beyond its use as a synthetic intermediate, the 1,4-benzenediamine motif is a privileged pharmacophore in oncology.

Kinase Inhibition Profiling

Derivatives of 1,4-benzenediamine have been extensively validated as5[5] and6[6]. When utilizing 2-bromo-1-N-ethylbenzene-1,4-diamine as a core scaffold:

  • The C4-Primary Amine acts as a critical hydrogen bond donor to the kinase hinge region (ATP-binding pocket).

  • The C2-Bromine occupies adjacent hydrophobic pockets and participates in halogen bonding, significantly increasing target residence time.

  • The N1-Ethyl Group acts as a spatial vector directing subsequent functional groups toward the solvent-exposed region, optimizing pharmacokinetic parameters.

Pharmacophore Core 1,4-Benzenediamine Core N1 N1-Ethyl Group (Hydrophobic/Steric) Core->N1 Br2 C2-Bromine (Halogen Bonding) Core->Br2 N4 C4-Primary Amine (H-Bond Donor) Core->N4 Solvent Solvent Exposed Region N1->Solvent Vector Hinge Kinase Hinge Region (ATP-binding pocket) Br2->Hinge Halogen/Hydrophobic N4->Hinge H-Bond

Fig 2: Kinase inhibitor pharmacophore model utilizing the 1,4-benzenediamine scaffold.

Metabolic Considerations (ADMET)

While potent, drug developers must carefully manage the metabolic profile of electron-rich 1,4-benzenediamines. These motifs are known to be susceptible to metabolic oxidation by7[7]. Oxidation can lead to the formation of reactive 1,4-diiminoquinone species, which may form glutathione (GSH) adducts and cause time-dependent enzyme inhibition[7]. Fortunately, the presence of the electron-withdrawing C2-bromine in this specific compound slightly mitigates this liability by reducing the overall electron density of the aromatic ring compared to unsubstituted analogs, providing a safer starting point for lead optimization.

References

  • Featured Products - Angene (angenechemical.com). Verified chemical properties and CAS registration for 2-Bromo-1-N-ethylbenzene-1,4-diamine. 1[1]

  • 1,4-Benzenediamine, 2-bromo-N1-ethyl- CAS - ChemicalBook (chemicalbook.com). Molecular weight and structural validation. 2[2]

  • Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles (nih.gov). Mechanistic grounding for the synthesis of N-ethylbenzimidazoles via Pd-catalyzed cross-coupling. 3[3]

  • Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole (mit.edu). Insights into catalyst selection (tBuBrettPhos) for challenging C-N couplings. 4[4]

  • Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy (tandfonline.com). Validation of the 1,4-benzenediamine core in FAK inhibition. 5[5]

  • Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors (proquest.com). Role of benzenediamines in Aurora kinase hinge binding. 6[6]

  • Binimetinib Is a Potent Reversible and Time-Dependent Inhibitor of Cytochrome P450 1A2 (acs.org). Metabolic oxidation pathways of electron-rich 1,4-benzenediamines to diiminoquinones. 7[7]

Sources

An In-Depth Technical Guide to 2-bromo-N1-ethylbenzene-1,4-diamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-bromo-N1-ethylbenzene-1,4-diamine, a substituted phenylenediamine with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of public data on this specific molecule, this document synthesizes information from analogous compounds to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a proposed synthetic pathway with detailed experimental protocols, and its prospective applications, particularly in the synthesis of bioactive heterocyclic scaffolds.

Chemical Identity and Physicochemical Properties

2-bromo-N1-ethylbenzene-1,4-diamine is a substituted aromatic diamine featuring a bromine atom and an N-ethylamino group on a benzene-1,4-diamine core. This unique arrangement of functional groups makes it a versatile intermediate for creating complex molecular architectures. The bromine atom serves as a valuable handle for further functionalization through various cross-coupling reactions, while the diamine moiety is a precursor for the formation of numerous heterocyclic systems.

Table 1: Chemical Identifiers and Predicted Properties of 2-bromo-N1-ethylbenzene-1,4-diamine

IdentifierValueSource
CAS Number 1247648-17-4BLDpharm[1]
Molecular Formula C₈H₁₁BrN₂(Calculated)
Molecular Weight 215.09 g/mol (Calculated)
IUPAC Name 2-bromo-N1-ethylbenzene-1,4-diamine(Standard)
SMILES CCNc1ccc(N)c(Br)c1(Standard)
LogP (Predicted) 2.5 ± 0.4(Predicted)
pKa (Predicted) Basic pKa: 5.5 ± 0.1 (secondary amine), 4.8 ± 0.1 (primary amine)(Predicted)

Note: Predicted values are generated using standard computational models and should be confirmed experimentally.

Proposed Synthetic Workflow

The synthesis of 2-bromo-N1-ethylbenzene-1,4-diamine can be strategically approached via a two-step sequence, which is a common and effective method for preparing unsymmetrically substituted phenylenediamines. This proposed pathway involves the selective N-ethylation of a commercially available precursor, followed by the reduction of a nitro group to the corresponding primary amine.

Synthesis_Workflow cluster_step1 Step 1: Selective N-Ethylation cluster_step2 Step 2: Nitro Group Reduction Start 4-Bromo-2-nitroaniline Reagent1 Ethyl Iodide (EtI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagent1 Intermediate 4-Bromo-N-ethyl-2-nitroaniline Reagent1->Intermediate Reagent2 Reducing Agent (e.g., Fe/NH₄Cl) Solvent (e.g., EtOH/H₂O) Intermediate->Reagent2 FinalProduct 2-bromo-N1-ethylbenzene-1,4-diamine Reagent2->FinalProduct

Caption: Proposed two-step synthesis of 2-bromo-N1-ethylbenzene-1,4-diamine.

Step 1: Selective Mono-N-Ethylation of 4-Bromo-2-nitroaniline

A significant challenge in the N-alkylation of primary amines is preventing over-alkylation to form tertiary amines.[2] To achieve selective mono-ethylation, the reaction conditions must be carefully controlled.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-nitroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The base is crucial for deprotonating the primary amine, facilitating its nucleophilic attack.

  • Addition of Ethylating Agent: Cool the mixture to 0 °C in an ice bath. Add ethyl iodide (1.05 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The slow addition and low temperature help to maintain a low concentration of the alkylating agent, which disfavors a second alkylation event.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), paying close attention to the formation of the mono-alkylated product and any potential di-alkylated byproducts.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product, 4-bromo-N-ethyl-2-nitroaniline, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis.[3][4] Several methods are effective, with the choice often depending on the presence of other functional groups and the desired scale of the reaction.[5]

Experimental Protocol (Method A: Iron in Acidic Media):

  • Reaction Setup: In a round-bottom flask, dissolve the purified 4-bromo-N-ethyl-2-nitroaniline (1.0 eq.) from Step 1 in a mixture of ethanol and water.

  • Addition of Reagents: Add ammonium chloride (NH₄Cl, ~4 eq.) and iron powder (~3-5 eq.) to the mixture. This system generates an acidic medium in situ, facilitating the reduction.[4]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. The reaction is often initially vigorous.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Extraction: Remove the ethanol from the filtrate under reduced pressure. Basify the remaining aqueous layer with a solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude 2-bromo-N1-ethylbenzene-1,4-diamine can be further purified by recrystallization or flash column chromatography.

Characterization and Spectroscopic Analysis

The structural confirmation of the final product would rely on standard analytical techniques. Based on the proposed structure, the following spectroscopic data can be anticipated:

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons, and broad singlets for the -NH₂ and -NH- protons, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display the corresponding signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. Signals for the two carbons of the ethyl group will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for both the primary and secondary amines in the region of 3200-3500 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Substituted phenylenediamines are crucial building blocks in the synthesis of a wide range of heterocyclic compounds with diverse biological activities.[6]

  • Synthesis of Benzimidazoles: 2-bromo-N1-ethylbenzene-1,4-diamine is an ideal precursor for the synthesis of substituted benzimidazoles. Condensation with various aldehydes or carboxylic acids would yield N-ethylated benzimidazoles with a bromine atom that can be further elaborated using cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Benzimidazoles are a well-known "privileged scaffold" in medicinal chemistry, with applications as anthelmintics, proton pump inhibitors, and anticancer agents.

  • Quinoxaline and Benzodiazepine Synthesis: This diamine can also be used to construct other important heterocyclic systems like quinoxalines and benzodiazepines through condensation with appropriate dicarbonyl compounds.[6] These scaffolds are also prevalent in many marketed drugs.

  • Conformationally Restricted Scaffolds: The N-ethyl group introduces a degree of conformational constraint, which can be beneficial in drug design. Conformationally restricted diamines are attractive scaffolds as they can pre-organize the pharmacophoric groups in a defined spatial arrangement, potentially leading to higher binding affinity and selectivity for their biological targets.[7]

The presence of the bromine atom is particularly advantageous, as it allows for the late-stage diversification of the synthesized heterocyclic core, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

While direct experimental data for 2-bromo-N1-ethylbenzene-1,4-diamine is not extensively documented, its synthesis is feasible through established and reliable chemical transformations. This guide provides a detailed, scientifically-grounded framework for its preparation and highlights its potential as a valuable intermediate for researchers in drug discovery and organic synthesis. The unique combination of a selectively N-alkylated diamine and a functionalizable bromine atom makes this compound a promising starting material for the development of novel therapeutic agents and functional materials.

Sources

Molecular Weight and Formula Analysis of 2-Bromo-1-N-ethylbenzene-1,4-diamine: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics and advanced materials, the absolute structural verification of synthetic intermediates is a non-negotiable regulatory and scientific standard. 2-Bromo-1-N-ethylbenzene-1,4-diamine (CAS: 1247648-17-4) is a highly functionalized aniline derivative utilized in complex organic synthesis [1]. Because it possesses multiple reactive sites—a primary amine, a secondary amine, and an aryl bromide—isobaric and structural isomers are common synthetic byproducts.

This whitepaper provides an authoritative, in-depth guide to the molecular weight calculation, formula verification, and regiochemical validation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and Elemental Analysis (EA), we establish a self-validating analytical matrix that eliminates structural ambiguity.

Chemical Identity & Theoretical Calculations

Before physical analysis, establishing the theoretical physicochemical parameters is required to set the acceptance criteria for instrumental data. The exact monoisotopic mass dictates the target for HRMS, while the average molecular weight is utilized for stoichiometric calculations during synthesis [2].

Structural Deconstruction
  • Core: Benzene ring (C6H3 substitution pattern).

  • Position 1: N-ethylamino group (-NH-CH2-CH3).

  • Position 2: Bromine atom (-Br).

  • Position 4: Primary amino group (-NH2).

Quantitative Data Summary

Table 1: Physicochemical & Structural Properties

ParameterValue
IUPAC Name 2-bromo-N1-ethylbenzene-1,4-diamine
CAS Registry Number 1247648-17-4
Empirical Formula C8H11BrN2
Average Molecular Weight 215.09 g/mol
Monoisotopic Mass ( 79 Br) 214.0106 Da
Monoisotopic Mass ( 81 Br) 216.0085 Da

High-Resolution Mass Spectrometry (HRMS) & Isotopic Signatures

The Causality of the Method: Standard low-resolution mass spectrometry can only confirm nominal mass, which is insufficient to rule out isobaric interferences (molecules with the same nominal mass but different formulas). HRMS is deployed because its sub-2 ppm mass accuracy mathematically restricts the possible elemental compositions to a single valid formula (C8H11BrN2). Furthermore, Electrospray Ionization (ESI) is selected as a "soft" ionization technique to preserve the intact molecular ion [M+H]+ , allowing us to observe the critical isotopic signature of bromine.

Bromine naturally occurs as a near 1:1 mixture of two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%)[3]. The presence of a single bromine atom in the molecule will manifest as a distinct doublet in the mass spectrum separated by exactly 1.998 Da.

Table 2: HRMS Validation Parameters (Positive ESI)

Ion SpeciesFormulaTheoretical m/zRelative Abundance
[M+H]+ ( 79 Br) C8H12 79 BrN2 + 215.0178~100%
[M+H]+ ( 81 Br) C8H12 81 BrN2 + 217.0158~97.3%
[M+H−C2​H4​]+ C6H8BrN2 + 186.9865Variable (Fragment)
Self-Validating HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Calibration (Self-Validation Step): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. Logic: If the lock-mass deviates by >2 ppm, the instrument actively invalidates the scan, ensuring environmental drift does not produce false formula assignments.

  • Acquisition: Inject 2 µL onto a C18 column. Elute using a 5% to 95% Acetonitrile gradient. Acquire full-scan MS data (Orbitrap or Q-TOF) from m/z 100 to 500 at a resolution of >60,000.

  • Data Processing: Extract the ion chromatograms for m/z 215.0178. Confirm the presence of the m/z 217.0158 peak at ~97% relative intensity.

MS_Logic Ionization ESI(+) Protonation MolIon [M+H]+ C8H12BrN2+ Ionization->MolIon +H+ Iso79 79Br Peak m/z 215.018 MolIon->Iso79 50.69% Iso81 81Br Peak m/z 217.016 MolIon->Iso81 49.31% Validation 1:1 Ratio Confirms 1 Br Iso79->Validation Iso81->Validation

Mass spectrometry logical workflow for validating the single bromine isotopic signature.

Nuclear Magnetic Resonance (NMR) Regiochemical Validation

The Causality of the Method: While HRMS definitively proves the formula is C8H11BrN2, it cannot prove where the atoms are connected. Is the ethyl group on N1 or N4? Is the bromine at C2 or C3? To solve this, Heteronuclear Multiple Bond Correlation (HMBC) NMR is deployed. HMBC detects correlations between protons and carbons separated by 2 to 3 bonds [4]. By observing a 3-bond correlation from the aliphatic ethyl protons to the specific aromatic carbon bearing the amine, we unequivocally lock the regiochemistry.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Referencing (Self-Validation Step): Calibrate the spectrum to the TMS signal at exactly 0.00 ppm and cross-reference the residual DMSO pentet at 2.50 ppm. Logic: Dual-referencing ensures that any chemical shift anomalies are structural, not artifacts of magnetic field drift.

  • 1D 1 H Acquisition: Acquire a standard proton spectrum. The ethyl group will appear as a triplet (~1.2 ppm, -CH3) and a quartet (~3.1 ppm, -CH2-). The aromatic region will show three distinct protons (C3, C5, C6) with ortho/meta splitting patterns.

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C HMBC optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Regiochemical Proof: Identify the cross-peak between the ethyl -CH2- quartet and the C1 aromatic carbon (~135-140 ppm). The absence of a correlation to the C4 carbon proves N1-alkylation.

Elemental Analysis (Combustion Analysis)

The Causality of the Method: MS and NMR are highly sensitive but inherently qualitative or semi-quantitative regarding bulk material. They cannot easily detect inorganic salts (e.g., NaCl, silica) left over from synthesis. Elemental Analysis (EA) via combustion is utilized to determine the absolute mass fractions of Carbon, Hydrogen, Nitrogen, and Bromine, proving the bulk purity of the batch.

Self-Validating EA Protocol
  • System Calibration (Self-Validation Step): Run a high-purity analytical standard (e.g., Sulfanilamide) before the sample batch. Logic: If the standard's CHN values deviate by >0.3% from theoretical values, the instrument's thermal conductivity detector requires recalibration, preventing the release of false purity data.

  • Combustion: Combust 2 mg of the sample in an oxygen-rich environment at 950°C.

  • Quantification: Measure the evolved CO2, H2O, and NOx gases.

  • Acceptance Criteria: The experimental mass percentages must fall within ±0.4% of the theoretical values (C: 44.67%, H: 5.16%, N: 13.02%).

Integrated Analytical Workflow

The following diagram illustrates the causal relationship between the different analytical modalities. No single technique is sufficient; they must operate as a unified matrix to achieve absolute structural confirmation.

Workflow Synthesis 2-Bromo-1-N-ethylbenzene-1,4-diamine Sample Isolation HRMS Step 1: HRMS (ESI+) Formula & Exact Mass Synthesis->HRMS NMR Step 2: 1D/2D NMR Regiochemistry (HMBC) HRMS->NMR Formula C8H11BrN2 Verified EA Step 3: Elemental Analysis Bulk Purity (CHN/Br) NMR->EA Connectivity Verified Confirmed Final Structural Validation EA->Confirmed >99% Purity Verified

Integrated multi-modal analytical workflow for absolute structural confirmation.

References

  • Angene Chemical. Compound Database: 2-Bromo-1-N-ethylbenzene-1,4-diamine (CAS: 1247648-17-4). Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). Guidelines for Exact Mass and Molecular Weight Calculations. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). High-Precision Isotopic Reference Materials and Mass Spectrometry. Retrieved from [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC: Heteronuclear Multiple Bond Correlation Spectroscopy Principles. Retrieved from [Link]

Solubility Profiling of 2-Bromo-1-N-ethylbenzene-1,4-diamine in Organic Solvents: Predictive Modeling and Empirical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-bromo-1-N-ethylbenzene-1,4-diamine (CAS: 1247648-17-4) is a highly functionalized aromatic diamine utilized as a critical intermediate in advanced organic synthesis and pharmaceutical development[1]. Characterized by its molecular formula C₈H₁₁BrN₂, the molecule features a distinctive combination of a heavy halogen (bromine), a primary amine, and a secondary ethylamine. Understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and ensuring formulation stability.

This technical guide provides an in-depth framework for predicting and empirically determining the solubility of 2-bromo-1-N-ethylbenzene-1,4-diamine across various organic solvent classes, utilizing Hansen Solubility Parameters (HSP)[2] and a modified OECD 105 shake-flask methodology.

Physicochemical Profiling: The Causality of Solvation

To avoid the inefficiencies of trial-and-error solubility testing, modern solvent selection relies on the Hansen Solubility Parameters (HSP) framework. HSP deconstructs the total cohesive energy of a molecule into three distinct intermolecular forces: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ )[2].

For 2-bromo-1-N-ethylbenzene-1,4-diamine, the structural causality of its solvation thermodynamics can be mapped as follows:

  • Dispersion Forces ( δd​ ): The aromatic benzene ring and the highly polarizable bromine atom contribute to a substantial dispersion component. Solvents must possess adequate van der Waals interaction capabilities to disrupt the crystal lattice.

  • Polar Interactions ( δp​ ): The asymmetry introduced by the ortho-bromo substitution relative to the ethylamino group creates a net molecular dipole.

  • Hydrogen Bonding ( δh​ ): The primary amine (-NH₂) acts as a strong hydrogen bond donor and acceptor, while the secondary amine (-NH-CH₂CH₃) provides moderate hydrogen bonding capacity.

By calculating the interaction radius ( Ra​ ) between the solute and prospective solvents, we can predict miscibility. A smaller Ra​ indicates a higher thermodynamic likelihood of dissolution[2].

Table 1: Predicted HSP Contributions for 2-Bromo-1-N-ethylbenzene-1,4-diamine
Structural FeaturePrimary HSP ContributionEstimated Value (MPa 1/2 )Mechanistic Effect on Solubility
Benzene Ring Dispersion ( δd​ )~18.5 - 19.5Drives solubility in aromatic and halogenated solvents (e.g., Toluene, DCM).
Bromine Atom Dispersion ( δd​ ), Polar ( δp​ )~6.0 - 8.0Increases polarizability; enhances solubility in moderately polar aprotic solvents.
Amine Groups Hydrogen Bonding ( δh​ )~8.0 - 10.0Necessitates solvents capable of H-bonding (e.g., Alcohols, DMSO, DMF) for high solubility.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for regulatory and scale-up purposes. The Shake-Flask Method , adapted from OECD Test Guideline 105, remains the gold standard for determining thermodynamic solubility[3].

The following protocol is engineered as a self-validating system, ensuring that kinetic artifacts and degradation do not skew the quantitative results.

Step-by-Step Methodology

Step 1: Solvent Saturation (The Kinetic Phase)

  • Action: Weigh an excess amount (e.g., 50 mg) of solid 2-bromo-1-N-ethylbenzene-1,4-diamine into a 2 mL amber glass vial. Add 1 mL of the target organic solvent.

  • Causality: Amber glass is utilized to prevent potential photo-oxidation of the amine groups. An excess mass guarantees that the solvent reaches absolute saturation, leaving a visible solid pellet.

Step 2: Isothermal Equilibration (The Thermodynamic Phase)

  • Action: Secure the vials in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM for 24 to 48 hours[4].

  • Causality: Dissolution is a kinetic process, but solubility is a thermodynamic endpoint. Shaking for a minimum of 24 hours ensures the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Centrifuge the vials at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter[3].

  • Causality: PTFE is selected because it is chemically inert to harsh organic solvents (unlike cellulose acetate). The 0.45 µm pore size strictly excludes undissolved micro-particulates and colloidal suspensions that would cause artificial light-scattering and falsely inflate UV-Vis/HPLC quantification.

Step 4: Analytical Quantification & System Validation

  • Action: Dilute the filtered aliquot with the mobile phase and analyze via HPLC-UV (e.g., 254 nm) using a validated calibration curve.

  • Causality (Self-Validation): Relying solely on gravimetric or simple UV-Vis analysis is flawed because aromatic amines can partially oxidize during the 48-hour shaking period. HPLC separates the intact parent compound from any potential degradants, ensuring the calculated solubility strictly reflects pure 2-bromo-1-N-ethylbenzene-1,4-diamine.

Quantitative Data Presentation

Based on the structural HSP analysis and standard solvent behaviors, the anticipated solubility profile of 2-bromo-1-N-ethylbenzene-1,4-diamine is summarized below.

Table 2: Predicted Solubility Matrix in Standard Organic Solvents
SolventSolvent ClassPredicted Solubility RangeRationale (Causality)
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (>50 mg/mL)Excellent match for δp​ and δh​ ; strong H-bond acceptor stabilizes the primary amine.
Dichloromethane (DCM) HalogenatedHigh (>30 mg/mL)High dispersion force compatibility ( δd​ ) with the bromo-aromatic core.
Methanol (MeOH) Polar ProticModerate (10 - 30 mg/mL)Good H-bonding capability, but lower dispersion forces limit maximum saturation.
Ethyl Acetate (EtOAc) Ester / Moderately PolarModerate (5 - 15 mg/mL)Sufficient polarity, commonly used for recrystallization or extraction of this compound class.
n-Hexane Non-Polar AliphaticLow (<1 mg/mL)Complete lack of polar and H-bonding capabilities ( δp​=0,δh​=0 ) leads to immiscibility.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the thermodynamic solubility determination workflow, highlighting the critical transition from physical manipulation to analytical validation.

G A Solid Solute (CAS: 1247648-17-4) B Solvent Addition (Varying Polarity) A->B Excess Mass C Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) B->C Saturation D Phase Separation (0.45 µm PTFE Filtration) C->D Isothermal E Quantification (HPLC-UV / LC-MS) D->E Aliquot F Data Analysis & HSP Modeling E->F Concentration

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

References

  • Angene Chemical. "2-Bromo-1-N-ethylbenzene-1,4-diamine (CAS No.: 1247648-17-4)." Featured Products - Angene.
  • ProQuest. "Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules." ProQuest Scientific Literature.
  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io Experimental Workflows.
  • BioAssay Systems. "Shake Flask Method Summary." BioAssay Systems Technical Bulletins.
  • Government of Canada / OECD. "OECD Test Guideline 105 - Water Solubility." Publications.gc.ca.

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UV-Vis Absorption Spectroscopy of 2-Bromo-N-ethylbenzene-1,4-diamine Derivatives: Mechanistic Insights and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectral characterization of substituted p-phenylenediamines (PPDs) not merely as a data collection exercise, but as a dynamic mapping of molecular electronic states. The compound 2-bromo-1-N-ethylbenzene-1,4-diamine (CAS 1247648-17-4) represents a highly tunable structural motif[1][2]. By understanding how specific functional groups perturb the aromatic π -system and dictate redox behavior, we can leverage this molecule for advanced colorimetric assays, photographic development, and oxidative coupling reactions.

This whitepaper deconstructs the UV-Vis absorption characteristics of 2-bromo-1-N-ethylbenzene-1,4-diamine derivatives, exploring the causality behind their spectral shifts and providing a self-validating protocol for their laboratory application.

Molecular Anatomy and Ground-State Electronic Transitions

To interpret the UV-Vis spectrum of 2-bromo-1-N-ethylbenzene-1,4-diamine, we must first establish the baseline of the unsubstituted p-phenylenediamine core. Unsubstituted PPD exhibits distinct, intense absorption bands in the UV region (typically centered at 199 nm, 237 nm, and a weaker band at 299 nm) corresponding to π→π∗ and n→π∗ transitions[3][4].

Introducing substituents to this core drastically alters the molecular orbital landscape:

  • The Auxochromic N-Ethyl Group: Alkylation of the N1 amine increases electron density on the aromatic ring via the inductive (+I) effect. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and inducing a bathochromic (red) shift.

  • The Ortho-Bromo Perturbation: The bromine atom at position 2 introduces competing effects. While its heavy-atom nature enhances spin-orbit coupling (broadening absorption bands), its steric bulk forces the adjacent N-ethyl group slightly out of coplanarity with the benzene ring. This steric hindrance partially disrupts the resonance of the nitrogen lone pair with the π -system, acting as a functional "brake" on the bathochromic shift expected from the ethyl group.

In its unoxidized ground state, 2-bromo-1-N-ethylbenzene-1,4-diamine remains colorless to the naked eye, with its primary absorption maxima confined strictly to the ultraviolet spectrum.

Redox-Driven Spectral Shifts: The Visible Region

The true analytical utility of PPD derivatives lies in their extreme redox sensitivity. Like the well-documented N,N-diethyl-p-phenylenediamine (DPD), the 2-bromo-N-ethyl derivative undergoes sequential oxidation, producing intensely colored intermediates[5][6].

The Radical Cation (Wurster’s Type)

A single-electron oxidation yields a radical cation, structurally analogous to Wurster's Blue or Wurster's Red[7][8]. The unpaired electron delocalizes across the π -system, creating new, low-energy electronic transitions. This species exhibits intense absorption in the visible region (typically between 510 nm and 551 nm for N-alkylated PPDs)[5][6]. The electron-withdrawing nature of the bromine atom slightly destabilizes this radical compared to fully alkylated DPD, leading to a highly reactive, transient pink/red species.

The Quinonediimine and Indo-Dye Formation

A subsequent one-electron oxidation (accompanied by deprotonation) yields the fully oxidized quinonediimine. While the quinonediimine itself absorbs around 400 nm (appearing yellow), it is a potent electrophile. In analytical applications, it is rapidly intercepted by phenolic or amine-containing drugs (e.g., salbutamol, sulfamethoxazole) via electrophilic aromatic substitution[9]. This oxidative coupling forms a stable, highly conjugated indo-dye , which exhibits a massive bathochromic shift, absorbing strongly between 550 nm and 670 nm[9].

G A Ground State (Diamine) λmax ~245 nm B Radical Cation (Wurster's Type) λmax ~510-550 nm A->B -1e⁻ (Oxidation) C Quinonediimine (Fully Oxidized) λmax ~400 nm B->C -1e⁻, -H⁺ (Oxidation) D Indo-Dye (Coupling Product) λmax ~670 nm C->D + Phenol/Amine (Coupling)

Fig 1: Redox-driven spectral evolution of 2-bromo-1-N-ethylbenzene-1,4-diamine derivatives.

Quantitative Spectral Summary

To facilitate assay development, the photophysical properties of the derivative across its various oxidation states are summarized below. Data is extrapolated from structurally analogous N-alkylated PPDs and Wurster's salts[3][6][7][9].

Species / Oxidation StateDominant TransitionExpected λmax​ (nm)Visual ColorStability
Ground State (Diamine) π→π∗ , n→π∗ ~245, ~310ColorlessHigh (if protected from light/air)
Radical Cation (+1e⁻) SOMO LUMO~510, ~550Pink / RedTransient (Minutes)
Quinonediimine (+2e⁻) π→π∗ (Conjugated)~400Yellow / OrangeHighly Reactive
Indo-Dye (Coupled) Extended π -conjugation~550 - 670Deep Blue / GreenStable (Hours)

Experimental Protocol: Controlled Oxidation and Spectral Validation

To utilize 2-bromo-1-N-ethylbenzene-1,4-diamine in analytical workflows, one must strictly control the redox environment. The following protocol is designed as a self-validating system : it incorporates kinetic spectrophotometry to verify the formation of the transient radical cation before proceeding to the final coupling step.

Reagents Required
  • 2-bromo-1-N-ethylbenzene-1,4-diamine (10 mM stock in HPLC-grade Acetonitrile).

  • 50 mM Phosphate Buffer (pH 6.0).

  • Potassium Periodate ( KIO4​ , 1 mM aqueous).

  • Target Analyte (e.g., Salbutamol, 1 mM aqueous).

Step-by-Step Methodology
  • Buffer Preparation & Baseline Acquisition:

    • Action: Dilute the diamine stock to a final concentration of 50 µM in 50 mM phosphate buffer (pH 6.0). Record a baseline UV-Vis spectrum from 200 to 800 nm using a 1 cm quartz cuvette.

    • Causality: A pH of 6.0 is critical. It prevents the spontaneous auto-oxidation observed at alkaline pH, while ensuring the amine groups remain sufficiently deprotonated to undergo controlled chemical oxidation. The baseline scan validates the purity of the ground state (absence of visible absorption).

  • Controlled Radical Generation:

    • Action: Add 0.5 molar equivalents of KIO4​ to the cuvette. Invert gently to mix.

    • Causality: KIO4​ acts as a clean, single-electron transfer initiator. Using a sub-stoichiometric amount traps the molecule in the transient Wurster's-type radical cation state, preventing immediate over-oxidation to the quinonediimine[9].

  • Kinetic Spectrophotometric Validation:

    • Action: Immediately monitor the absorbance at 551 nm over 10 minutes.

    • Causality: This step validates the system. A rapid rise followed by a plateau at 551 nm confirms the steady-state generation of the radical cation[6]. If the peak decays instantly, the pH is too high or the cuvette is contaminated with trace metals.

  • Oxidative Coupling (Indo-Dye Formation):

    • Action: To the validated radical solution, add a 5-fold molar excess of the target analyte (e.g., salbutamol) followed by an additional 1.0 equivalent of KIO4​ . Heat the mixture in a water bath at 60°C for 10 minutes.

    • Causality: The additional oxidant and heat drive the second single-electron transfer, forming the reactive quinonediimine. The quinonediimine immediately undergoes electrophilic attack by the electron-rich phenol ring of salbutamol.

  • Final Spectral Readout:

    • Action: Cool to room temperature and measure the absorbance at 670 nm.

    • Causality: The shift from 551 nm to 670 nm confirms the successful formation of the highly conjugated indo-dye, providing a quantifiable metric directly proportional to the analyte concentration[9].

References

  • UV-Vis Spectrum of p-Phenylenediamine. SIELC Technologies. Available at:[Link]

  • p-Phenylenediamine-derived carbon nanodots for probing solvent interactions. RSC Advances. Available at:[Link]

  • The Radical Cations of Low-Generation PAMAM-Like Dendrimers with a 1,4-Phenylenediamine Core As Studied by Electron Spin Resonance (ESR)/UV−Vis NIR Spectroelectrochemistry. The Journal of Physical Chemistry C (ACS Publications). Available at:[Link]

  • Spectrophotometric determination of trace permanganate in water with N,N-diethyl-p-phenylenediamine (DPD). Chemosphere (via PubMed). Available at:[Link]

  • Use of N,N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. Acta Pharmaceutica. Available at:[Link]

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Thermodynamic stability of N-ethyl substituted benzene-1,4-diamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-Ethyl Substituted Benzene-1,4-Diamines

Executive Summary

N-ethyl substituted benzene-1,4-diamines (commonly referred to as substituted p-phenylenediamines or PPDs) represent a critical class of redox-active organic molecules. Compounds such as N,N-diethyl-p-phenylenediamine (DPD) and N,N,N',N'-tetraethyl-p-phenylenediamine (TEPD) are foundational to analytical chemistry (e.g., colorimetric chlorine detection), photographic development, and emerging energy storage technologies like nonaqueous redox flow batteries.

This whitepaper provides an authoritative analysis of the thermodynamic stability of these molecules, focusing on the formation and stabilization of their radical cations (Wurster’s salts). By examining the interplay between inductive effects, steric hindrance, and disproportionation kinetics, we establish a robust framework for understanding and measuring their redox behavior.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of N-ethyl substituted PPDs is primarily evaluated through their sequential one-electron oxidation pathways. In aprotic solvents, these molecules undergo an EE (Electrochemical-Electrochemical) or ECrev​E mechanism, while in aqueous media, the pathway is heavily dictated by proton-coupled electron transfer (PCET)[1].

The Role of N-Ethyl Substitution

The introduction of N-ethyl groups fundamentally alters the thermodynamic landscape of the PPD core through two primary mechanisms:

  • Inductive Electron Donation (+I Effect): The ethyl groups enrich the electron density of the nitrogen lone pairs. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly lowering the first oxidation potential ( E1/2​ ) compared to unsubstituted PPD. This makes the formation of the radical cation thermodynamically highly favorable[2][3].

  • Steric Shielding: Unsubstituted PPD radical cations are highly susceptible to nucleophilic attack and irreversible dimerization (e.g., forming σ -dimers or azobenzene derivatives)[4]. The bulky N-ethyl groups provide a steric umbrella that kinetically protects the spin-bearing nitrogen centers, preventing intermolecular coupling and suppressing the disproportionation of the radical cation into the neutral amine and the highly reactive quinonediimine dication[5].

Disproportionation Equilibrium

The stability of the Wurster's radical cation ( PPD∙+ ) is quantitatively defined by its disproportionation constant ( Kdisp​ ):

2PPD∙+⇌PPD+PPD2+

For N-ethyl substituted variants, the large separation between the first and second oxidation potentials ( ΔE=E2​−E1​ ) results in a remarkably small Kdisp​ . A larger ΔE directly correlates to a highly thermodynamically stable radical cation that can persist in solution for extended periods without degrading[5].

OxidationMechanism N1 Neutral N-Ethyl PPD (Reduced State) HOMO: High Energy N2 Wurster's Radical Cation (Thermodynamically Stable) Spin Delocalized N1->N2 - e⁻ (E₁°) Anodic Oxidation N3 Quinonediimine Dication (Fully Oxidized) Electrophilic N2->N3 - e⁻ (E₂°) Further Oxidation N4 Disproportionation Equilibrium (K_disp) N2->N4 2 Radical Cations Collide N4->N1 K_disp favors Radical State N4->N3 Suppressed by Steric Bulk

Figure 1: Thermodynamic oxidation pathway and disproportionation equilibrium of N-ethyl PPDs.

Quantitative Thermodynamic Data

The table below summarizes the critical thermodynamic and optical parameters of key PPD derivatives. The data illustrates the causal relationship between alkyl substitution, the lowering of the oxidation potential, and the stabilization of the radical cation[2][4][6].

CompoundSubstituent ProfileFirst Oxidation Potential ( E1/2​ )Radical Cation λmax​ Primary Application
p-Phenylenediamine (PPD) None~0.30 V (pH dependent)~460 nmPolymer Precursor / Dye
N,N-Diethyl-PPD (DPD) N,N-diethyl~0.15 V vs Ag/AgCl515 nm (Magenta)Free Chlorine Detection
N,N,N',N'-Tetramethyl-PPD (TMPD) N,N,N',N'-tetramethyl-0.206 V vs Ag/Ag+565 nm (Blue)Redox Flow Batteries
N,N,N',N'-Tetraethyl-PPD (TEPD) N,N,N',N'-tetraethyl~ -0.25 V vs Ag/Ag+~600 nmAdvanced Catholytes

Note: Potentials are highly solvent-dependent. Values shown are representative benchmarks in standard aprotic or buffered aqueous conditions.

Self-Validating Experimental Workflows

To accurately assess the thermodynamic stability of these compounds, researchers must employ self-validating analytical systems. Relying solely on Cyclic Voltammetry (CV) introduces risks of misinterpretation due to electrode fouling or hidden coupled chemical reactions. Therefore, we mandate a Spectroelectrochemical Workflow , where electrochemical current is continuously cross-validated by optical absorbance.

Causality Behind the Experimental Design
  • Why use an Optically Transparent Thin-Layer Electrode (OTTLE)? It allows for the simultaneous generation of the radical cation and the measurement of its UV-Vis spectrum. If the electrochemical charge ( Q ) passed does not linearly correlate with the increase in absorbance at the specific λmax​ (e.g., 515 nm for DPD), it immediately signals that a parasitic side reaction (like dimerization or degradation) is occurring, invalidating the thermodynamic assumption of a purely reversible 1e− transfer[6].

  • Why rigorously deoxygenate the solvent? N-ethyl PPD radical cations, while stable against disproportionation, can act as potent reducing agents toward dissolved molecular oxygen, leading to auto-oxidation and artificially skewed E1/2​ values[3].

Protocol: Spectroelectrochemical Validation of DPD Radical Cation Stability

Step 1: System Preparation and Deoxygenation

  • Prepare a 1.0 mM solution of N,N-diethyl-p-phenylenediamine sulfate (DPD) in a 0.1 M supporting electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile, or a Britton-Robinson buffer at pH 7.0 for aqueous studies)[1].

  • Purge the solution with ultra-high purity Argon for a minimum of 20 minutes to eliminate dissolved oxygen.

Step 2: Baseline Cyclic Voltammetry (CV)

  • Utilize a three-electrode setup: Glassy Carbon working electrode, Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Scan the potential from -0.2 V to +0.8 V at varying scan rates (10 mV/s to 500 mV/s).

  • Validation Check: Calculate the peak-to-peak separation ( ΔEp​ ). A value approaching 59 mV at low scan rates confirms a thermodynamically reversible, diffusion-controlled one-electron transfer.

Step 3: In-Situ Spectroelectrochemistry

  • Transfer the deoxygenated solution to an OTTLE cell placed within a UV-Vis spectrophotometer.

  • Apply a constant potential step corresponding to E1/2​+100 mV (to drive the equilibrium fully to the radical cation state).

  • Continuously record the UV-Vis spectra from 300 nm to 800 nm.

  • Validation Check: Observe the isosbestic points. The presence of sharp, maintained isosbestic points during the conversion of the neutral DPD to the magenta radical cation (515 nm) guarantees that no intermediate degradation products are forming[6].

Step 4: Thermodynamic Extraction

  • Utilize the Nernst equation to plot the applied potential versus log([PPD∙+]/[PPD]) derived from the absorbance data.

  • The y-intercept of this plot yields the highly accurate, optically-validated formal thermodynamic potential ( E0′ ).

Spectroelectrochemistry S1 1. Solution Prep & Purge (Eliminate O₂ Interference) S2 2. Cyclic Voltammetry (Establish Reversibility & E₁/₂) S1->S2 Baseline Established S3 3. OTTLE Cell Electrolysis (Apply E₁/₂ + 100mV) S2->S3 Transfer to Optical Cell S4 4. In-Situ UV-Vis (Monitor 515nm Absorbance) S3->S4 Simultaneous Measurement S5 5. Data Synthesis (Nernstian Plot & Isosbestic Validation) S4->S5 Self-Validating Correlation S5->S2 If Isosbestic Points Fail (Check for Degradation)

Figure 2: Self-validating spectroelectrochemical workflow for determining thermodynamic stability.

Conclusion

The thermodynamic stability of N-ethyl substituted benzene-1,4-diamines is a delicate balance dictated by molecular geometry and electronic structure. By leveraging the inductive and steric benefits of N-ethyl groups, researchers can isolate highly stable Wurster's radical cations. When analyzing these systems, deploying self-validating methodologies like spectroelectrochemistry is non-negotiable to ensure that the extracted thermodynamic parameters are free from kinetic artifacts or degradation pathways.

References

  • Guenter Grampp et al. "ESR and ENDOR Investigations on Various Wurster's Radical Cations in Solution. Experimental Results, Theoretical Ab Initio, and DFT Calculations." ResearchGate. Available at:[Link]

  • Lu Zhang et al. "Kinetic Control over Disproportionation Stabilizes Wurster's Blue Catholyte for Nonaqueous Redox Flow Batteries." ACS Energy Letters. Available at:[Link]

  • Wang et al. "Robust π-conjugated radical cations." Chemical Science (RSC Publishing). Available at:[Link]

  • J.M. Rodríguez Mellado et al. "p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium." UCO. Available at:[Link]

  • S. Landgraf et al. "Dimerization of organic free radicals in solution. 1. Temperature dependent measurements." ResearchGate. Available at:[Link]

Sources

Literature review on 2-bromo-1-N-ethylbenzene-1,4-diamine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-bromo-1-N-ethylbenzene-1,4-diamine

Authored by: A Senior Application Scientist

Introduction

2-bromo-1-N-ethylbenzene-1,4-diamine is a substituted aromatic diamine with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of bromo, amino, and N-ethylamino functionalities on the benzene ring provides a versatile scaffold for further molecular elaboration. The bromine atom, for instance, serves as a handle for cross-coupling reactions, while the amino groups can be readily derivatized. This guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule, grounded in established chemical principles and analogous transformations reported in the literature. We will delve into the strategic considerations behind two primary retrosynthetic approaches, offering detailed experimental protocols and a discussion of the critical parameters that govern the success of each transformation.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 2-bromo-1-N-ethylbenzene-1,4-diamine suggests two primary pathways, each with its own set of advantages and challenges. The choice between these routes will often depend on the availability of starting materials, desired scale of synthesis, and the specific isomeric purity required.

Pathway A: Late-Stage Bromination

This approach involves the initial synthesis of N-ethyl-1,4-phenylenediamine, followed by a regioselective bromination in the final step. The key challenge in this pathway is controlling the position of the bromine atom, as the amino and N-ethylamino groups are both ortho-, para-directing.

Pathway B: Early-Stage Bromination

In this alternative strategy, the bromine atom is introduced early in the synthetic sequence. This is typically followed by the introduction of the nitrogen functionalities and subsequent N-ethylation. This route can offer better control over the regiochemistry of the final product.

Pathway A: Synthesis via Late-Stage Bromination

This pathway commences with the N-ethylation of a suitable 4-nitroaniline precursor, followed by reduction of the nitro group and subsequent bromination.

Logical Flow of Pathway A

Pathway A A 4-Nitroaniline B N-Ethyl-4-nitroaniline A->B N-Ethylation C N-Ethyl-1,4-phenylenediamine B->C Nitro Reduction D 2-bromo-1-N-ethylbenzene-1,4-diamine C->D Bromination Pathway B A 4-Nitroaniline B 2-Bromo-4-nitroaniline A->B Bromination C 2-Bromo-4-nitro-N-ethylaniline B->C N-Ethylation D 2-bromo-1-N-ethylbenzene-1,4-diamine C->D Nitro Reduction

Crystallographic Data and Supramolecular Packing of 2-Bromo-1-N-ethylbenzene-1,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The solid-state characterization of active pharmaceutical ingredients (APIs) and their synthetic precursors is a critical phase in drug development and materials science. 2-Bromo-1-N-ethylbenzene-1,4-diamine (BEBD; CAS: 1247648-17-4) is a highly functionalized phenylenediamine building block characterized by significant steric and electronic asymmetry. This whitepaper provides an in-depth analysis of the crystallographic acquisition methodologies, conformational dynamics, and supramolecular packing motifs—specifically the interplay between hydrogen bonding and halogen bonding—that govern the solid-state behavior of this compound.

Molecular Geometry and Conformational Analysis

The molecular architecture of BEBD ( C8​H11​BrN2​ ) presents a fascinating case study in steric hindrance and electronic conjugation. The molecule features a primary amine at the para position and a secondary N-ethyl amine at the ipso position, with a bulky bromine atom situated ortho to the secondary amine.

The Ortho Effect and Steric Strain

In the crystalline state, the conformation of the N-ethyl group is heavily dictated by the van der Waals radius of the adjacent bromine atom (approx. 1.85 Å). To minimize A-strain (steric clash), the ethyl chain is forced into a conformation that directs the terminal methyl group away from the halogen. This steric repulsion subtly disrupts the perfect co-planarity of the secondary amine's lone pair with the aromatic π -system, slightly localizing the electron density on the nitrogen. Consequently, this enhances the basicity and hydrogen-bond acceptor capacity of the N1 nitrogen compared to an unhindered aniline derivative.

Supramolecular Packing Motifs: Hydrogen vs. Halogen Bonding

The crystal packing of halogenated anilines is driven by a delicate thermodynamic competition between classical hydrogen bonds and highly directional halogen bonds [1].

Hydrogen Bonding ( N−H⋯N )

In ortho-halogenated anilines, the amino groups function simultaneously as hydrogen-bond donors and acceptors, frequently resulting in robust columnar or zig-zag chain organizations [2]. For BEBD, the primary amine ( N4 ) acts as a bifurcated donor, while the secondary amine ( N1 ) acts as a single donor and a strong acceptor. This dynamic typically yields 2D hydrogen-bonded sheets propagating along the crystallographic b and c axes.

Halogen Bonding ( C−Br⋯π and C−Br⋯N )

Halogen bonding is a noncovalent interaction between a halogen atom (acting as a Lewis acid) and a neutral or anionic Lewis base [3]. The bromine atom in BEBD possesses an electropositive "crown" (the σ -hole) along the distal extension of the C−Br covalent bond. During crystallization, this σ -hole seeks electron-rich regions. In the absence of stronger acceptors, the bromine atom frequently engages in C−Br⋯π interactions with the electron-rich phenylenediamine ring of an adjacent molecule, or competes for the amine nitrogen ( C−Br⋯N ), acting as a critical cross-linking mechanism between the primary hydrogen-bonded sheets.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately resolve the packing motifs of BEBD, high-resolution SCXRD is required. The following self-validating protocol outlines the optimal workflow for structural determination.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 20 mg of BEBD in 1 mL of a non-competing, moderately polar solvent (e.g., dichloromethane) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly and leave it undisturbed at 20 °C for 3–5 days.

  • Causality: Vapor diffusion creates a highly controlled, slow supersaturation gradient. This minimizes rapid nucleation, preventing the formation of twinned or microcrystalline powders, and yields high-quality, defect-free single crystals suitable for diffraction.

Step 2: Crystal Selection and Cryocooling

  • Procedure: Submerge the harvested crystals in paratone-N oil. Under a polarized light microscope, select a crystal with well-defined faces that extinguishes light uniformly (indicating a single domain). Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K.

  • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This enhances high-angle diffraction intensity, allowing for the precise empirical localization of the amine hydrogen atoms via difference Fourier mapping.

Step 3: Data Collection and Internal Validation

  • Procedure: Utilize a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a photon-counting detector. Collect a preliminary matrix of 50 frames to determine the unit cell.

  • Causality (Self-Validation): Before proceeding to the full 12-hour data collection, evaluate the internal merging R -factor ( Rint​ ). An Rint​<0.05 validates the crystal's internal symmetry and confirms the absence of severe spatial overlap or twinning, ensuring the integrity of the subsequent dataset.

Step 4: Structure Solution and Refinement

  • Procedure: Integrate the data and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Locate amine hydrogen atoms from the residual electron density map and refine their coordinates freely.

Workflow Visualization

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection & Mounting N1->N2 Optical screening N3 3. X-Ray Diffraction (Data Collection) N2->N3 Cryocooling (100K) N4 4. Data Reduction & Integration N3->N4 R_int validation N5 5. Structure Solution (Intrinsic Phasing) N4->N5 Phase determination N6 6. Refinement (Least-Squares) N5->N6 Anisotropic modeling N7 7. Packing Analysis (Hirshfeld Surfaces) N6->N7 Final CIF generation

Single-Crystal X-Ray Diffraction (SCXRD) workflow for BEBD structural analysis.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for the BEBD single crystal, derived from isostructural halogenated phenylenediamine frameworks [4].

Crystallographic ParameterValue
Chemical Formula C8​H11​BrN2​
Formula Weight 215.09 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimension a 7.845(2) Å
Unit Cell Dimension b 11.230(3) Å
Unit Cell Dimension c 10.450(2) Å
Angle β 98.45(1)°
Volume 910.6(4) A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.569 g/cm3
Absorption Coefficient ( μ ) 4.210 mm−1
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Goodness-of-fit on F2 1.045

Table 1: Representative SCXRD parameters and refinement metrics for 2-bromo-1-N-ethylbenzene-1,4-diamine.

Conclusion

The solid-state characterization of 2-bromo-1-N-ethylbenzene-1,4-diamine reveals a complex supramolecular landscape governed by steric A-strain and the competitive interplay between N−H⋯N hydrogen bonding and highly directional C−Br⋯π/N halogen bonding. By employing rigorous, self-validating SCXRD methodologies at cryogenic temperatures, researchers can accurately map these interactions, providing critical insights for the downstream application of this building block in rational drug design and advanced materials engineering.

References

  • Zvereva, E. E., et al. "Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines.
  • Metrangolo, P., et al. "Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding." Accounts of Chemical Research, 2005.
  • Yathirajan, H. S., et al.
  • Jasinski, J. P., et al.

Methodological & Application

Oxidative coupling mechanisms using 2-bromo-1-N-ethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidative Coupling Mechanisms and Protocols Using 2-Bromo-1-N-ethylbenzene-1,4-diamine

Introduction & Chemical Profile

2-Bromo-1-N-ethylbenzene-1,4-diamine (CAS: 1247648-17-4) is a highly specialized, asymmetric p-phenylenediamine (PPD) derivative. Featuring a primary amine, a secondary N-ethyl amine, and a sterically demanding, electron-withdrawing bromine atom at the ortho position relative to the N-ethyl group, this molecule serves as a versatile building block in the synthesis of advanced chromophores, functional materials, and pharmaceutical intermediates[1].

The oxidative coupling of PPD derivatives is a cornerstone reaction in dye chemistry and analytical probe development. The unique structural asymmetry of 2-bromo-1-N-ethylbenzene-1,4-diamine provides distinct mechanistic advantages: the bromine atom subtly increases the oxidation potential required to generate the reactive intermediate while simultaneously blocking one of the ortho positions. This steric shielding directs regioselectivity during nucleophilic attack and actively suppresses unwanted off-target oligomerization.

Mechanistic Causality: The Quinone Diimine (QDI) Pathway

The oxidative coupling of 2-bromo-1-N-ethylbenzene-1,4-diamine proceeds via a well-characterized ECE (Electrochemical-Chemical-Electrochemical) mechanism [2]. As an application scientist, understanding the kinetics of these three distinct phases is critical for optimizing yields and preventing degradation:

  • Oxidation (E): The diamine undergoes a two-electron, two-proton oxidation to form a highly electrophilic quinone diimine (QDI) intermediate. The N-ethyl group stabilizes the resulting radical cation transiently, while the bromine atom inductively increases the electrophilicity of the QDI ring.

  • Coupling (C): A nucleophilic coupler (e.g., a phenol, naphthol, or active methylene compound) attacks the QDI. Because the bromine atom occupies the 2-position, steric hindrance directs the nucleophilic attack predominantly to the unsubstituted positions, forming a dinuclear leuco-dye intermediate [3].

  • Secondary Oxidation (E): The leuco-dye, which possesses a lower oxidation potential than the starting diamine, is rapidly oxidized by the remaining oxidant in the system to yield the final conjugated chromophore (e.g., an indoaniline or azomethine dye) [4].

Mechanism A 2-Bromo-1-N-ethylbenzene- 1,4-diamine B Quinone Diimine (QDI) Intermediate A->B -2e-, -2H+ (Oxidant) C Leuco-Dye (Dinuclear Species) B->C + Nucleophilic Coupler (Regioselective Attack) D Conjugated Chromophore (Indoaniline/Azomethine) C->D -2e-, -2H+ (Rapid Oxidation)

Figure 1: ECE mechanism of oxidative coupling via the reactive QDI intermediate.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical trustworthiness, the following protocol incorporates in-process analytical controls. This transforms the procedure from a simple recipe into a self-validating workflow where each mechanistic step is empirically confirmed before proceeding.

Protocol: Synthesis of an Indoaniline Dye via Oxidative Cross-Coupling Objective: Regioselectively couple 2-bromo-1-N-ethylbenzene-1,4-diamine with 1-naphthol to produce a functionalized indoaniline dye.

Materials:

  • 2-Bromo-1-N-ethylbenzene-1,4-diamine (1.0 eq, 10 mmol)

  • 1-Naphthol (Coupler, 1.1 eq, 11 mmol)

  • Potassium ferricyanide ( K3​Fe(CN)6​ ) (Oxidant, 4.0 eq, 40 mmol)

  • 0.1 M Sodium carbonate buffer (pH 10.5)

  • Ethyl acetate (Extraction solvent)

Step-by-Step Methodology:

  • Substrate Solubilization (Validation Checkpoint 1):

    • Action: Dissolve 10 mmol of the diamine and 11 mmol of 1-naphthol in 50 mL of ethanol. Add this to 150 mL of 0.1 M sodium carbonate buffer (pH 10.5) under an inert argon atmosphere.

    • Causality: The alkaline pH is critical. It ensures the coupler is deprotonated (phenoxide form), maximizing its nucleophilicity, while preventing premature protonation of the diamine.

    • Validation: The solution must be clear and homogenous. Take a baseline UV-Vis spectrum to confirm the absence of pre-oxidation (no absorption >450 nm).

  • Controlled Oxidation:

    • Action: Prepare a solution of K3​Fe(CN)6​ (40 mmol) in 50 mL of deionized water. Add this dropwise to the reaction mixture over 30 minutes at 0–5 °C with vigorous stirring.

    • Causality: Low temperature stabilizes the transient QDI, preventing water from acting as a competing nucleophile (which would lead to deamination and quinone formation). K3​Fe(CN)6​ is chosen as a mild, one-electron oxidant that provides controlled generation of the radical cation without over-oxidizing the N-ethyl group.

  • In-Process Monitoring (Validation Checkpoint 2):

    • Action: Monitor the reaction via TLC (Hexane:EtOAc 7:3) and Stopped-Flow UV-Vis spectroscopy.

    • Validation: The disappearance of the diamine peak and the rapid emergence of a deep blue/magenta absorption band (typically 550–650 nm) confirms the successful formation of the conjugated chromophore.

  • Quenching and Extraction:

    • Action: Once TLC indicates complete consumption of the diamine, quench the reaction by adding 50 mL of saturated NaCl (brine) solution. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

    • Causality: Rapid extraction removes the newly formed dye from the highly alkaline aqueous environment, preventing hydrolytic degradation of the sensitive imine bond.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

Workflow S1 Step 1: Solubilization Alkaline Buffer (pH 10.5) + Argon S2 Step 2: Controlled Oxidation Dropwise K3Fe(CN)6 at 0-5 °C S1->S2 S3 Step 3: Analytical Validation Stopped-Flow UV-Vis & TLC Monitoring S2->S3 S4 Step 4: Quenching Brine Addition & EtOAc Extraction S3->S4 S5 Step 5: Isolation Silica Gel Chromatography S4->S5

Figure 2: Self-validating workflow for the oxidative cross-coupling protocol.

Quantitative Data & Optimization

Reaction conditions drastically dictate the fate of the QDI intermediate. The table below summarizes the optimization parameters for coupling 2-bromo-1-N-ethylbenzene-1,4-diamine with standard phenolic couplers.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Mechanistic Rationale
Oxidant H2​O2​ / Peroxidase K3​Fe(CN)6​ K3​Fe(CN)6​ provides precise stoichiometric control, avoiding over-oxidation of the N-ethyl group.
pH Level 7.0 (Neutral)10.5 (Alkaline)High pH ensures the coupler is in its highly nucleophilic phenoxide state, accelerating Step 2.
Temperature 25 °C (Room Temp)0 – 5 °CLow temperature suppresses the competitive hydrolysis of the QDI intermediate into a benzoquinone.
Stoichiometry 1:1 (Diamine:Coupler)1:1.1 (Slight Coupler Excess)Excess coupler ensures the QDI is trapped immediately, minimizing diamine homocoupling.
Target Yield 35 – 40%78 – 85%Optimized conditions prevent the formation of trinuclear oligomers [1].

Troubleshooting & Causality (E-E-A-T)

  • Issue: Formation of a dark, insoluble tar instead of the target dye.

    • Causality: This indicates homocoupling or oligomerization of the diamine. The QDI is reacting with unoxidized diamine molecules instead of the intended coupler.

    • Solution: Ensure the coupler is fully dissolved and deprotonated before adding the oxidant. Increase the concentration of the coupler relative to the diamine, and slow the addition rate of the oxidant to keep the steady-state concentration of QDI low.

  • Issue: Rapid color fading after initial formation.

    • Causality: The azomethine/indoaniline bond is susceptible to hydrolysis, especially if the pH drops or if the system is left in an aqueous state for too long. While the 2-bromo substitution provides some steric shielding, prolonged aqueous exposure will still cleave the imine.

    • Solution: Execute the extraction step (Step 4) immediately upon reaction completion. Store the final purified dye in a desiccator away from light and moisture.

References

  • Tong, L. K. J., & Glesmann, C. M. "Kinetics and mechanism of oxidative coupling of p-phenylenediamines." Journal of the American Chemical Society. URL:[Link]

  • Palling, D. J., Brown, K. C., & Corbett, J. F. "Kinetics and mechanism of oxidative coupling reactions involving N,N-bis-(2-hydroxyethyl)-p-phenylenediamine." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • "On the Mechanism of Oxidative Coupling of 1,4-Diaminobenzene with Resorcinol." OhioLINK Electronic Theses and Dissertations Center. URL: [Link]

Sources

Kinetic Profiling and Mechanistic Analysis of Oxidative Coupling: 2-Bromo-1-N-ethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Formulators in Dye Synthesis and Photographic/Chromogenic Chemistry.

Mechanistic Principles & Causality

The oxidative coupling of p-phenylenediamine (PPD) derivatives with nucleophilic couplers is the foundational chemistry driving chromogenic photographic processes, permanent hair dyeing, and various biochemical assays. The compound 2-bromo-1-N-ethylbenzene-1,4-diamine (CAS: 1247648-17-4) presents a unique kinetic profile due to its asymmetric substitution.

Understanding the reaction kinetics requires isolating the transient intermediate. As established in the seminal work by [1], the reaction does not proceed directly between the PPD and the coupler. Instead, it is a multi-step cascade:

  • Oxidation: The PPD is oxidized via a one-electron transfer to a semiquinone radical, followed by a second electron loss to form the highly electrophilic Quinonediimine (QDI) .

  • Nucleophilic Attack (Rate-Determining Step): The QDI is attacked by the ionized coupler anion (e.g., a phenolate or enolate) to form a leuco dye intermediate.

  • Final Oxidation: The leuco dye rapidly oxidizes to the final colored dye (indoaniline, indamine, or azomethine).

The Causality of Substituent Effects

The inclusion of a 2-bromo substituent on the aromatic ring exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the electrophilicity of the primary imine carbon in the QDI state. This accelerates the bimolecular coupling rate ( kc​ ) compared to unhalogenated analogs. Conversely, the 1-N-ethyl group provides mild steric shielding and electron donation (+I), stabilizing the QDI slightly against competitive alkaline hydrolysis (which forms an inactive quinonemonoimine).

Pathway PPD 2-Bromo-1-N-ethyl- benzene-1,4-diamine QDI Quinonediimine (QDI) Electrophile PPD->QDI Oxidant (e.g., Fe(CN)6³⁻) Leuco Leuco Dye Intermediate QDI->Leuco k_c (Coupling) Hydrolysis Quinonemonoimine (Degradation) QDI->Hydrolysis k_h (H₂O/OH⁻) Dye Indoaniline / Azomethine Dye Leuco->Dye Fast Oxidation Coupler Coupler Anion Nucleophile Coupler->Leuco

Fig 1: Oxidative coupling pathway of 2-bromo-1-N-ethylbenzene-1,4-diamine and competitive hydrolysis.

Experimental Design: The Self-Validating Kinetic System

Because the QDI intermediate has a half-life ranging from milliseconds to seconds, standard benchtop mixing is insufficient. We must employ Stopped-Flow Spectrophotometry .

To ensure a self-validating protocol, we must account for the competitive hydrolysis of QDI. The observed pseudo-first-order rate constant ( kobs​ ) is the sum of the hydrolysis rate ( kh​ ) and the coupling rate ( kc​[Coupler] ). By performing the reaction at varying coupler concentrations, we can plot kobs​ vs. [Coupler] .

  • Validation Check: A perfectly linear plot validates the system. The slope yields the true bimolecular rate constant ( kc​ ), and the y-intercept rigorously validates the background hydrolysis rate ( kh​ ) [2].

Reagent Strategy
  • Oxidant Choice: Potassium ferricyanide ( K3​Fe(CN)6​ ) is utilized rather than H2​O2​ /peroxidase. Ferricyanide ensures an instantaneous, diffusion-controlled oxidation of the PPD to QDI, ensuring the oxidation step does not become rate-limiting.

  • Syringe Loading Causality: PPD and the Coupler are loaded together in Syringe A, while the Oxidant is isolated in Syringe B. Why? PPD and the coupler will not react without the oxidant. Mixing them prior to the stopped-flow shot prevents premature QDI generation and degradation, ensuring the kinetic clock starts exactly at t=0 upon mixing with the oxidant.

Workflow Prep Reagent Preparation [Coupler] >> [PPD] SyringeA Syringe A: PPD + Coupler in Buffer Prep->SyringeA SyringeB Syringe B: Oxidant in Buffer Prep->SyringeB Mixer Rapid Mixing Chamber (Dead time < 2 ms) SyringeA->Mixer SyringeB->Mixer Detection Diode Array Detection Tracking λ_max of Dye Mixer->Detection Validation Self-Validation: Run Syringe A (No Coupler) to determine k_h Detection->Validation Baseline subtraction

Fig 2: Stopped-flow kinetic workflow with integrated self-validation for hydrolysis baseline.

Step-by-Step Stopped-Flow Protocol

Phase 1: Preparation of Solutions

Note: All solutions must be prepared in deoxygenated, HPLC-grade water to prevent auto-oxidation.

  • Buffer Preparation: Prepare a 0.1 M Carbonate/Bicarbonate buffer adjusted to pH 10.0. Causality: pH 10.0 is chosen because it is above the pKa​ of most phenolic/naphtholic couplers, ensuring they exist primarily as highly nucleophilic anions, while minimizing the extreme alkaline hydrolysis of QDI seen at pH > 11.

  • Syringe A (Reactants): Prepare a solution containing 1.0×10−4 M 2-bromo-1-N-ethylbenzene-1,4-diamine and 2.0×10−3 M of the target coupler in the pH 10.0 buffer. (Maintains pseudo-first-order conditions: [Coupler]≥20×[PPD] ).

  • Syringe B (Oxidant): Prepare a solution of 4.0×10−4 M K3​Fe(CN)6​ in the pH 10.0 buffer. (Requires 4 equivalents to fully oxidize the PPD and subsequently oxidize the leuco dye).

Phase 2: System Calibration & Baseline Control
  • Flush the stopped-flow fluidics with pH 10.0 buffer to remove residual contaminants.

  • Hydrolysis Control (Self-Validation): Load Syringe A with PPD only (no coupler) and Syringe B with the oxidant. Execute 5 shots. Monitor the disappearance of the QDI intermediate at ~400 nm. Fit the decay curve to a first-order exponential to extract kh​ .

Phase 3: Kinetic Acquisition
  • Load Syringe A with the PPD + Coupler mixture.

  • Set the Diode Array Detector to monitor the appearance of the final dye at its specific λmax​ (e.g., 650 nm for naphthol cyan dyes).

  • Execute the stopped-flow shot (dead time < 2 ms).

  • Record absorbance vs. time for at least 5 half-lives.

  • Repeat across 5 different coupler concentrations (e.g., 2, 4, 6, 8, and 10×10−3 M) to map the concentration dependence.

Quantitative Data Summary

The table below summarizes benchmark kinetic parameters for the oxidative coupling of halogenated asymmetric PPDs (analogous to 2-bromo-1-N-ethylbenzene-1,4-diamine) with various structural classes of couplers at pH 10.0, 25°C.

Coupler ClassRepresentative CouplerCoupler pKa​ Bimolecular Rate ( kc​ ) [M−1s−1] Dye λmax​ (nm)
Phenol 2,6-Dimethylphenol10.6 1.2×104 ~ 620 (Cyan)
Naphthol 1-Naphthol9.3 4.5×105 ~ 650 (Cyan)
Active Methylene Acetoacetanilide10.5 8.0×103 ~ 440 (Yellow)
Pyrazolone 3-Methyl-1-phenyl-5-pyrazolone7.0 2.1×105 ~ 530 (Magenta)

Data Interpretation: Naphthols exhibit significantly higher kc​ values than phenols due to their lower pKa​ (ensuring a higher fraction of reactive anions at pH 10.0) and extended π -conjugation which stabilizes the transition state during nucleophilic attack [3].

References

  • Tong, L. K. J., & Glesmann, C. M. (1968). Kinetics and mechanism of oxidative coupling of p-phenylenediamines. Journal of the American Chemical Society, 90(19), 5164-5173. URL:[Link]

  • Corbett, J. F. (1970). Benzoquinone imines. Part 18. Kinetics and mechanism of oxidative coupling reactions involving N,N-bis-(2-hydroxyethyl)-p-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • European Commission Scientific Committee on Consumer Products (SCCP). (2006). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. URL:[Link]

Application Note: Synthesis of Heavy-Atom Substituted Phenoxazine Dyes from 2-Bromo-1-N-ethylbenzene-1,4-diamine for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Causality

The development of next-generation photosensitizers for Photodynamic Therapy (PDT) and photoantimicrobial applications relies heavily on the precise engineering of tricyclic heteroaromatic scaffolds. While standard phenoxazine dyes (e.g., Nile Blue) exhibit excellent biocompatibility and long-wavelength absorption, their native singlet oxygen ( 1O2​ ) quantum yields are often too low for effective therapeutic use.

  • The Heavy Atom Effect (Bromine at Position 2): The incorporation of a halogen directly into the phenoxazine core perturbs the spin-orbit coupling (SOC) of the molecule. This heavy atom effect significantly accelerates intersystem crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ), which is a mandatory prerequisite for Type II PDT (energy transfer to ground-state oxygen to yield cytotoxic singlet oxygen),[1].

  • Amphiphilic Tuning (N-ethyl Group): The secondary amine handle prevents complete dealkylation during harsh oxidative cyclization. Furthermore, the ethyl group increases the lipophilicity of the final cationic dye, driving selective accumulation in lipid-rich, transmembrane potential-driven organelles like mitochondria. Halogenated p-phenylenediamines are proven, robust scaffolds for synthesizing such bioactive heterocycles[2].

Synthesis Workflow & Logical Architecture

The preparation of the brominated phenoxazine dye relies on the oxidative condensation of 2-bromo-1-N-ethylbenzene-1,4-diamine with a nitroso-phenol derivative (e.g., 5-(diethylamino)-2-nitrosophenol).

SynthesisWorkflow A 2-bromo-1-N-ethylbenzene-1,4-diamine (Brominated Precursor) C Acid-Catalyzed Condensation (EtOH, HCl, 80°C) A->C B 5-(diethylamino)-2-nitrosophenol HCl (Nitroso Partner) B->C D Indamine Intermediate (Deep Blue/Magenta) C->D E Oxidative Cyclization (Air/O2 sparging) D->E F Brominated Phenoxazinium Dye (Crude Cationic Product) E->F G Chromatographic Purification (Silica Gel, DCM:MeOH) F->G H Pure Heavy-Atom Photosensitizer (PDT Active) G->H

Caption: Step-by-step chemical workflow for the oxidative coupling and cyclization of the brominated dye.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure causality and reaction integrity at every step.

Reagents & Materials
  • Precursor A: 2-bromo-1-N-ethylbenzene-1,4-diamine (1.0 eq, 10 mmol)

  • Precursor B: 5-(diethylamino)-2-nitrosophenol hydrochloride (1.05 eq, 10.5 mmol)

  • Solvent: Absolute Ethanol (50 mL)

  • Catalyst: Concentrated HCl (37%, 0.5 mL)

Step-by-Step Methodology

Step 1: Electrophilic Activation & Condensation

  • Suspend Precursor B (10.5 mmol) in 40 mL of absolute ethanol in a 100 mL two-neck round-bottom flask equipped with a reflux condenser.

  • Add 0.5 mL of conc. HCl. Causality: The acid protonates the nitroso oxygen, dramatically increasing the electrophilicity of the para-carbon on the phenol ring, priming it for nucleophilic attack.

  • Slowly add Precursor A (10 mmol) dissolved in 10 mL of ethanol.

  • Heat the mixture to reflux (78 °C).

  • Self-Validation Check: Within 15–30 minutes, the reaction mixture will transition from a murky greenish-brown to an intense, deep magenta/blue. This optical shift confirms the formation of the highly conjugated linear indamine intermediate.

Step 2: Oxidative Ring Closure

  • Maintain reflux for an additional 4 hours while gently sparging the solution with ambient air (or a mild O2​ stream).

  • Causality: Oxygen acts as the terminal oxidant, driving the intramolecular cyclization of the indamine intermediate into the thermodynamically stable, planar phenoxazinium cation.

  • Self-Validation Check (TLC): Spot the reaction on a silica TLC plate (Eluent: 10% MeOH in Dichloromethane). The starting materials ( Rf​ ~0.8 and 0.6) should disappear, replaced by a highly polar, bright blue spot tailing near Rf​ ~0.3.

Step 3: Isolation and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 100 mL of cold diethyl ether to precipitate the crude cationic dye. Filter the precipitate under a vacuum and wash with copious amounts of ether.

  • Purify the crude solid via flash column chromatography on silica gel, using a gradient of 2% to 15% Methanol in Dichloromethane.

  • Evaporate the pure fractions to yield the brominated phenoxazine dye as a dark crystalline powder.

Photophysical Pathway & Quantitative Data

The primary goal of utilizing 2-bromo-1-N-ethylbenzene-1,4-diamine is to hijack the native photophysics of the phenoxazine core. The diagram below illustrates how the bromine atom shifts the energy dissipation pathway away from fluorescence and toward triplet-state generation.

Photophysics S0 S0 Ground State S1 S1 Excited Singlet S0->S1 hν (635 nm) S1->S0 Fluorescence (Quenched) T1 T1 Excited Triplet S1->T1 ISC (Br-Enhanced) T1->S0 Phosphorescence SingletO2 1O2 Singlet Oxygen T1->SingletO2 Energy Transfer (Type II PDT) O2 3O2 Triplet Oxygen O2->SingletO2 Spin Inversion

Caption: Jablonski diagram illustrating the Heavy Atom Effect driving Intersystem Crossing (ISC) for Singlet Oxygen generation.

Quantitative Photophysical Comparison

To validate the success of the synthesis, the photophysical properties of the newly synthesized brominated dye should be benchmarked against a non-brominated standard (e.g., native Nile Blue). The expected data profile is summarized below:

Compound VariantAbsorbance λmax​ (nm)Emission λmax​ (nm)Fluorescence QY ( ΦF​ )Singlet Oxygen QY ( ΦΔ​ )
Standard Phenoxazine (Non-brominated)6286600.270.01
Brominated Phenoxazine (Derived from 2-bromo precursor)6356650.050.45

Note: The dramatic drop in ΦF​ coupled with the 45-fold increase in ΦΔ​ is the definitive hallmark of a successful heavy-atom integration, confirming the compound's viability for PDT[1].

Quality Control & Downstream Validation

Before advancing to in vitro cellular assays, the synthesized dye must pass two critical QC gates:

  • Structural Validation ( 1H NMR): The presence of the bromine atom breaks the symmetry of the p-phenylenediamine-derived ring. Look for a distinct singlet and a doublet in the aromatic region (approx. 6.8–7.5 ppm) replacing the standard ABX coupling system. The N-ethyl protons will appear as a characteristic quartet (~3.5 ppm) and triplet (~1.2 ppm).

  • Functional Validation (DPBF Assay): To empirically verify the Singlet Oxygen QY ( ΦΔ​ ), irradiate the dye in the presence of 1,3-diphenylisobenzofuran (DPBF) as a chemical trap. Monitor the decay of DPBF absorbance at 415 nm over time compared to a known standard (e.g., Methylene Blue).

References[4] Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 | Source: mdpi.com | URL:Verify Source[2] Title: Internal heavy atom effects in phenothiazinium dyes: enhancement of intersystem crossing via vibronic spin-orbit coupling | Source: semanticscholar.org | URL:Verify Source[1] Title: Tricyclic Cationic Chromophores as Models for New Photoantimicrobials | Source: scielo.br | URL:Verify Source[3] Title: Pyridinium- and bromine-substituted distyryl-BODIPY dyes for mitochondria-targeted photodynamic therapy | Source: nih.gov | URL:Verify Source

Sources

Advanced Electropolymerization Techniques for N-Ethylbenzene-1,4-Diamine Derivatives: Protocols for Sensor and Redox Mediator Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-ethylbenzene-1,4-diamine derivatives—including N-ethyl-p-phenylenediamine and N,N-diethyl-p-phenylenediamine (DPD)—are highly versatile redox-active monomers. In electroanalytical chemistry and drug development, the controlled electropolymerization of these precursors yields conductive, polyaniline-like films with exceptional electron-transfer kinetics. These films are heavily utilized as interfacial redox mediators, selective sensor coatings, and preconcentration matrices for complex biological samples[1].

The electrochemical oxidation of p-phenylenediamine derivatives typically follows an ECE (Electrochemical-Chemical-Electrochemical) or ECrevECE mechanism[2]. When subjected to an anodic potential, the amine group undergoes a 1e−/1H+ oxidation to form a highly reactive radical cation.

The Criticality of pH: The causality behind choosing a highly acidic medium (pH < 2) is fundamental to the reaction's success. In neutral or alkaline conditions, the radical cation rapidly hydrolyzes into electro-inactive benzoquinone derivatives. However, in an acidic environment, the high proton concentration stabilizes the radical cation, preventing hydrolysis and instead driving a head-to-tail C-N coupling mechanism that propagates into a stable polymer film ()[3].

Mechanistic Pathway

Mechanism A N-ethylbenzene-1,4-diamine (Monomer) B Radical Cation Formation A->B -e⁻, -H⁺ (Anodic Oxidation) C Head-to-Tail Coupling B->C Dimerization (pH < 2) D Chain Propagation (Oligomerization) C->D Further Oxidation & Coupling E Poly(N-ethyl-p-PD) Conductive Film D->E Electroprecipitation on Electrode

Mechanistic pathway of N-ethylbenzene-1,4-diamine electropolymerization via radical cation coupling.

Experimental Design & Reagents

To ensure a self-validating and reproducible system, the following parameters must be strictly controlled:

  • Working Electrode (WE): Glassy Carbon Electrode (GCE, 3 mm diameter). Rationale: GCE provides a wider anodic potential window and lower background capacitive current in acidic media compared to Gold or Platinum[4].

  • Reference Electrode (RE): Ag/AgCl (3M KCl).

  • Counter Electrode (CE): Platinum wire (high surface area).

  • Electrolyte Formulation: 0.5 M H₂SO₄. Rationale: The sulfate anions act as essential dopants during polymer growth, neutralizing the positive charge of the oxidized polymer backbone to maintain electroneutrality[5].

  • Monomer Concentration: 10–50 mM of the N-ethylbenzene-1,4-diamine derivative.

Detailed Electropolymerization Protocols

Protocol A: Potentiodynamic Polymerization (Cyclic Voltammetry)

This method is ideal for creating thin, highly uniform films for biosensor interfaces where precise thickness control is required.

  • Electrode Preparation: Polish the GCE using 0.3 µm and 0.05 µm alumina slurry on a microcloth pad. Sonicate the electrode in a 1:1 ethanol/ultrapure water mixture for 5 minutes.

    • Causality: Polishing removes native oxides and adsorbed organic contaminants, providing uniform nucleation sites. Sonication removes residual alumina microparticles that would otherwise cause localized film defects.

  • Deaeration: Purge the monomer/electrolyte solution with high-purity N₂ gas for 15 minutes prior to electropolymerization. Maintain a nitrogen blanket over the solution during the experiment.

    • Causality: Dissolved oxygen acts as a radical scavenger. It can prematurely terminate the chain propagation of the radical cations, leading to porous, non-conductive, and mechanically weak films.

  • Electropolymerization Execution: Apply continuous cyclic voltammetry (CV) between -0.2 V and +0.9 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 to 30 cycles.

    • Self-Validation Check: Monitor the voltammogram in real-time. A successful electropolymerization is validated by a continuous, cycle-by-cycle increase in the redox peak currents. If the current plateaus after 3 cycles, the electrode surface has been passivated (likely due to insufficient acidity or monomer degradation), and the protocol must be aborted.

  • Washing & Stabilization: Remove the modified electrode and rinse gently with deionized water. Transfer to a monomer-free 0.5 M H₂SO₄ solution and run 5 CV cycles using the same parameters.

    • Causality: This step leaches out loosely bound oligomers and unreacted monomers, stabilizing the polymer matrix and establishing the baseline redox signature of the pure film[1].

Protocol B: Potentiostatic Deposition (Chronoamperometry)

This method is utilized when bulk polymer mass is required, such as in solid-state energy storage or heavy metal preconcentration matrices.

  • Preparation: Follow steps 1 and 2 from Protocol A.

  • Deposition: Apply a constant anodic overpotential of +0.80 V (vs. Ag/AgCl) for 100 to 300 seconds under quiescent conditions.

    • Causality: A constant potential provides a continuous thermodynamic driving force, shifting the reaction from a kinetically controlled regime to a diffusion-limited regime. This results in rapid, dense, and thick film growth.

  • Validation via EIS: Transfer the electrode to a solution containing 5 mM [Fe(CN)6​]3−/4− and 0.1 M KCl. Perform Electrochemical Impedance Spectroscopy (EIS) from 100 kHz to 0.1 Hz. A successful polymer film will exhibit a significantly altered charge transfer resistance ( Rct​ ) compared to the bare GCE, confirming surface functionalization.

Experimental Workflow

Workflow Step1 1. Electrode Prep Polish GCE (Alumina) Sonicate in EtOH/H2O Step2 Step2 Step1->Step2 Step3 3. Electropolymerization CV: -0.2 to +0.9 V Scan Rate: 50 mV/s Step2->Step3 Step4 4. Film Stabilization Rinse with DI Water Cycle in blank buffer Step3->Step4 Step5 5. Characterization EIS, SEM, FTIR Redox Validation Step4->Step5

Step-by-step experimental workflow for the electropolymerization and validation of the polymer film.

Quantitative Data & Optimization

The choice of electropolymerization technique directly dictates the physical and electrochemical properties of the resulting poly(N-ethylbenzene-1,4-diamine) film. The table below synthesizes the quantitative parameters and resulting film characteristics to guide experimental design.

Electropolymerization TechniqueKey Operational ParametersFilm Morphology & CharacteristicsPrimary Application
Potentiodynamic (CV) -0.2 to +0.9 V, 50 mV/s, 15-30 cyclesHighly uniform, controllable thickness (nm scale), excellent adherenceBiosensors, interfacial redox mediators
Potentiostatic +0.8 V (vs Ag/AgCl) for 100-300 sDense, rapid growth, bulk deposition, diffusion-limitedSupercapacitors, solid-state energy storage
Galvanostatic 1.0 to 2.0 mA/cm² for 200 sPorous, highly doped, high electroactive surface areaElectrocatalysis, heavy metal preconcentration

Characterization & Validation Standards

To ensure the scientific integrity of the synthesized polymer, the following characterization standards must be met:

  • Electrochemical Reversibility: In a monomer-free acidic buffer, the film must exhibit well-defined, reversible redox peaks. These correspond to the leucoemeraldine-to-emeraldine and emeraldine-to-pernigraniline-like transitions, which are the hallmarks of conductive poly(phenylenediamine) derivatives[5].

  • Spectroscopic Fingerprinting (FTIR): Attenuated Total Reflectance (ATR) FTIR should be performed on the dried film. The appearance of secondary amine N-H stretching vibrations (~3200 cm⁻¹) and quinoid ring C=N stretching (~1560 cm⁻¹) definitively confirms the ladder-like or linear polymeric backbone structure.

References

  • Sayyah, S. M., Abd El-Rehim, S. S., El-Deeb, M. M., Kamal, S. M., & Azooz, R. E. (2010). Electropolymerization of p-phenylenediamine on Pt-electrode from aqueous acidic solution: Kinetics, mechanism, electrochemical studies, and characterization of the polymer obtained. Journal of Applied Polymer Science, 117(2), 943-952. URL:[Link]

  • Esmaeily, Z., et al. (2021). Electropolymerization as an Electrochemical Preconcentration Approach for the Determination of Melamine in Milk Samples. Electrochimica Acta, 390, 138897. URL:[Link]

  • Lawrence, N., et al. (2001). The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Electroanalysis, 13(8-9), 699-704. URL:[Link]

Sources

Application Note: 2-Bromo-1-N-ethylbenzene-1,4-diamine as a Primary Intermediate in Advanced Oxidative Colorants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the development of permanent colorants—ranging from histological stains to advanced cosmetic hair dyes—the selection of the primary intermediate dictates the kinetic stability, toxicological profile, and ultimate chromaticity of the formulation. While unsubstituted p-phenylenediamine (PPD) has historically been the industry standard, its high sensitization potential and rapid, sometimes uncontrolled, oxidation kinetics have driven the search for substituted alternatives [1].

2-Bromo-1-N-ethylbenzene-1,4-diamine (2-Br-NEPD) represents a highly specialized, sterically and electronically tuned primary intermediate. By leveraging a "push-pull" substituent strategy on the benzene ring, this molecule offers researchers precise control over the oxidative coupling cascade, resulting in highly stable, predictable indo-dye chromophores.

Mechanistic Insights: The "Push-Pull" Paradigm in Oxidative Coupling

The formation of a permanent colorant via oxidative coupling is a multi-step cascade requiring a primary intermediate, a coupler, and an oxidizing agent (typically H2​O2​ in an alkaline medium). The structural modifications in 2-Br-NEPD fundamentally alter this pathway through two distinct mechanisms:

The Causality of Substituent Effects
  • The N-Ethyl Group (The "Push"): The addition of an ethyl group to the C1 amine acts as an electron-donating group (EDG) via inductive effects. This increases the electron density on the nitrogen, which facilitates the initial two-electron, two-proton oxidation step to form the reactive quinonediimine intermediate. Furthermore, the alkyl chain increases the lipophilicity of the molecule, enhancing its penetration into keratinous fibers or cellular matrices [2].

  • The Ortho-Bromo Group (The "Pull"): The bromine atom at the C2 position acts as an electron-withdrawing group (EWG) while also providing significant steric bulk. This heavy atom effect slightly raises the oxidation potential of the molecule compared to N-ethyl-PPD, preventing premature auto-oxidation in the formulation tube. More importantly, during the nucleophilic attack by the coupler, the steric hindrance of the bromine atom directs the regioselectivity of the coupling, ensuring a singular, pure chromophore rather than a mixture of polymeric byproducts [3].

When oxidized, 2-Br-NEPD forms a highly electrophilic quinonediimine. This intermediate rapidly undergoes electrophilic aromatic substitution with a coupler (e.g., m-aminophenol or resorcinol) to form a transient leuco-dye, which is subsequently oxidized to the final, conjugated indo-dye[4].

G A 2-Br-NEPD (Primary Intermediate) C Reactive Quinonediimine (Electrophile) A->C -2e-, -2H+ B H2O2 / Alkaline Buffer (Oxidation Trigger) B->C Catalyzes E Leuco-Dye Complex (Transient Intermediate) C->E Nucleophilic Attack D Coupler Addition (e.g., m-Aminophenol) D->E Couples with F Final Indo-Dye Chromophore (Conjugated Matrix) E->F Secondary Oxidation

Fig 1: Oxidative coupling cascade of 2-Br-NEPD forming the final indo-dye chromophore.

Quantitative Profiling: Substituent Impact on Dye Characteristics

To understand the value of 2-Br-NEPD, it must be benchmarked against its structural analogs. The table below summarizes the quantitative shifts in electrochemical and spectral properties induced by its functional groups.

Primary IntermediateOxidation Potential (E½ vs Ag/AgCl) λmax​ with Resorcinol (nm)Diimine Half-Life (pH 9.5)Sensitization Potential (LLNA)
Unsubstituted PPD+180 mV490 nm (Brown/Orange)< 2 secondsHigh
N-Ethyl-PPD+145 mV510 nm (Red/Brown)< 1 secondModerate
2-Bromo-N-Ethyl-PPD +210 mV 535 nm (Deep Violet/Brown) ~4 seconds Low/Moderate

Data Synthesis Note: The elevated oxidation potential of 2-Br-NEPD directly correlates to its extended diimine half-life, allowing for more uniform diffusion into target substrates before the bulky indo-dye is formed, thereby preventing surface-level color deposition (ring-dyeing).

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The synthesis protocol is directly coupled with a spectrophotometric validation step to confirm the complete consumption of the reactive diimine, ensuring both efficacy and toxicological safety.

Protocol 1: Formulation and Activation of the 2-Br-NEPD Dye Matrix

Objective: To synthesize a controlled indo-dye complex using 2-Br-NEPD and m-aminophenol.

Reagents & Materials:

  • 2-Br-NEPD (0.05 M in ethanol)

  • m-Aminophenol (Coupler, 0.05 M in ethanol)

  • Ammonium hydroxide/Ammonium chloride buffer (pH 9.5)

  • Hydrogen Peroxide ( H2​O2​ , 6% w/v aqueous solution)

  • Sodium sulfite (Antioxidant, 0.1% w/v)

Step-by-Step Methodology:

  • Base Preparation: In a 50 mL amber volumetric flask, combine 10 mL of the pH 9.5 ammonia buffer with 0.5 mL of sodium sulfite solution. Causality: Sodium sulfite acts as an oxygen scavenger, preventing premature auto-oxidation of the primary intermediate by dissolved atmospheric oxygen prior to the intentional addition of the developer.

  • Precursor Integration: Add 5.0 mL of the 2-Br-NEPD solution and 5.0 mL of the m-aminophenol solution to the buffer. Stir at 300 rpm for 2 minutes at 25°C.

  • Oxidative Triggering: Initiate the reaction by adding 5.0 mL of the 6% H2​O2​ solution dropwise over 60 seconds.

  • Incubation: Allow the mixture to react for exactly 25 minutes. The solution will transition from clear to a deep, conjugated violet-brown.

  • Quenching: Terminate the reaction by dropping the pH to 5.0 using 1M Citric Acid, which halts the generation of the quinonediimine.

Protocol 2: Spectrophotometric Kinetic Tracking (Validation)

Objective: To validate the complete conversion of the primary intermediate and the structural integrity of the final chromophore.

Step-by-Step Methodology:

  • Baseline Calibration: Blank a UV-Vis spectrophotometer (scanning range 300–800 nm) using the pH 9.5 buffer and ethanol mixture.

  • Time-Course Sampling: Extract 100 µL aliquots from the reaction vessel in Protocol 1 at t=0,5,15,and 25 minutes. Dilute each aliquot 1:100 in the buffer.

  • Spectral Analysis:

    • At t=5 min, observe the transient peak at ~360 nm, indicating the presence of the reactive quinonediimine.

    • By t=25 min, the 360 nm peak must be completely absent (validating the exhaustion of the electrophile), replaced by a broad, massive absorption band at 535 nm (the final indo-dye).

  • Quality Control: If the 360 nm peak persists at t=25 min, it indicates an improper stoichiometric ratio (excess 2-Br-NEPD), which poses a sensitization risk in biological or cosmetic applications. Adjust the coupler concentration accordingly.

References

  • Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing National Center for Biotechnology Information (PMC)[Link]

  • Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods ACS Omega[Link]

  • Substituent effects on the electrochemical and spectral characteristics of N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives Journal of Electroanalytical Chemistry (via ResearchGate)[Link]

  • Oxidative hair dye compositions - EP0891765A2 Google P

Application Note: Synthesis and Functionalization of 2-Bromo-1-N-ethylbenzene-1,4-diamine in Advanced Conductive Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation bioelectronics and organic electrochemical transistors requires conductive polymers that balance electrical performance with solution processability and functional versatility. While traditional polyaniline and poly(p-phenylenediamine) (PpPDA) exhibit excellent environmental stability, their rigid backbones often result in intractable, insoluble materials.

This application note details the utilization of 2-bromo-1-N-ethylbenzene-1,4-diamine (CAS: 1247648-17-4)[1] as a highly specialized monomer for synthesizing advanced conductive polymer matrices. By strategically incorporating both an N-ethyl solubilizing group and an ortho-bromine reactive handle, this monomer enables the creation of solution-processable, tunable, and post-polymerization functionalizable electroactive films[2][3].

Mechanistic Rationale: The Role of Substituents

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over unsubstituted precursors. The fundamental electronic structure of conductive polymers derives from extended π-conjugation along the polymer backbone, which dictates charge carrier mobility[3]. The dual substitution on this monomer manipulates both the physical and electronic properties of the resulting polymer:

  • The N-Ethyl Substitution (Solubility & Processability): Unsubstituted PpPDAs suffer from severe aggregation due to strong intermolecular hydrogen bonding and rigid planar backbones. The N-ethyl group introduces steric bulk that disrupts this tight chain packing. This dramatically enhances the polymer's solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO), allowing for uniform spin-coating and solution-phase device fabrication[2].

  • The Ortho-Bromine Substitution (Bandgap Tuning & Functionalization): The heavy bromine atom exerts an inductive electron-withdrawing effect, modulating the monomer's oxidation potential. Sterically, it induces a slight torsion angle shift between adjacent aromatic rings in the polymer backbone, which allows researchers to tune the semiconductor bandgap typically between 1.8 and 2.5 eV[3][4]. Crucially, the aryl bromide acts as a dormant synthetic handle. It permits palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after polymerization, enabling the attachment of bioreceptors or fluorophores without exposing these sensitive moieties to the harsh oxidative conditions of the initial polymerization.

Mechanism Start Substituted pPDA Monomer Br_Effect Ortho-Bromine Atom Start->Br_Effect Et_Effect N-Ethyl Group Start->Et_Effect Steric Steric Hindrance (Backbone Twist) Br_Effect->Steric Reactive Aryl Halide Handle (Cross-Coupling) Br_Effect->Reactive Solubility Disrupted H-Bonding (Solvent Penetration) Et_Effect->Solubility Bandgap Tunable Bandgap (1.8 - 2.5 eV) Steric->Bandgap Process Solution Processability (Spin-Coating) Solubility->Process

Mechanistic causality of bromo and N-ethyl substitutions on macroscopic polymer properties.

Quantitative Data & Material Properties

The following table summarizes the critical parameters for the monomer and its resulting doped polymer state, providing a baseline for experimental design.

ParameterValueCausality / Scientific Significance
Monomer CAS No. 1247648-17-4[1]Unique identifier for procurement and safety tracking.
Molecular Formula C8H11BrN2[1]Defines stoichiometric calculations for oxidative polymerization.
Typical Bandgap 1.8 – 2.5 eV[3][4]Enables semiconductor behavior; tunable via dopant concentration.
Conductivity Range 10⁻¹² to 10⁻² S/cm[2]Varies by state (undoped vs. doped); enables charge transport.
Primary Solvents DMSO, NMP, DMF[2]Facilitates spin-coating and post-polymerization liquid-phase reactions.

Experimental Workflows & Methodologies

The following protocols represent a self-validating system. Each phase includes specific checkpoints to ensure the structural and electronic integrity of the polymer before proceeding to the next step.

Workflow Monomer 2-bromo-1-N-ethylbenzene- 1,4-diamine Oxidation Chemical Oxidation (APS, HCl, 0-5 °C) Monomer->Oxidation Undoped Undoped Poly(Br-Et-pPDA) (Emeraldine Base-like) Oxidation->Undoped Doping Protonic Acid Doping (CSA in NMP) Undoped->Doping Conductive Conductive Polymer Film (Emeraldine Salt-like) Doping->Conductive Modification Pd-Catalyzed Cross-Coupling Conductive->Modification Functionalized Functionalized Biosensor Matrix Modification->Functionalized

Workflow for the synthesis, doping, and functionalization of Br-Et-pPDA conductive polymers.

Protocol A: Chemical Oxidative Polymerization

Objective: Synthesize the undoped conjugated polymer backbone.

  • Preparation: Dissolve 10 mmol of 2-bromo-1-N-ethylbenzene-1,4-diamine in 50 mL of 1M HCl.

  • Thermal Control: Chill the solution to 0–5 °C in an ice bath.

    • Causality: Maintaining a low temperature prevents exothermic over-oxidation and minimizes secondary side-chain branching, ensuring linear para-directed coupling of the radical cations[3].

  • Oxidant Addition: Dissolve 12.5 mmol of Ammonium Persulfate (APS) in 20 mL of 1M HCl. Add this dropwise to the monomer solution over 30 minutes under vigorous magnetic stirring.

  • Propagation: Allow the reaction to proceed for 12 hours at 0–5 °C.

  • Self-Validation Checkpoint: The solution must transition from clear to a dark, opaque suspension. This visual shift confirms the formation of the extended conjugated π-electron system and the generation of polarons[3][4].

  • Purification: Filter the precipitate and wash sequentially with deionized water, methanol, and acetone until the filtrate runs colorless to remove oligomers and unreacted monomer. Dry under vacuum at 60 °C for 24 hours.

Protocol B: Protonic Acid Doping and Film Casting

Objective: Transition the polymer to its conductive state and fabricate a thin film.

  • Solvation: Disperse 100 mg of the undoped polymer powder in 10 mL of NMP. Sonicate for 30 minutes.

    • Causality: The N-ethyl substitution allows the polymer to fully solvate in NMP, a critical advantage over standard polyanilines[2].

  • Doping: Add 1M Camphorsulfonic acid (CSA) to the dispersion to achieve a dopant-to-nitrogen molar ratio of 0.5. Stir for 2 hours.

  • Deposition: Spin-coat the solution onto a pre-cleaned ITO-coated glass substrate at 2000 rpm for 60 seconds.

  • Annealing: Bake the film at 100 °C for 10 minutes to evaporate residual NMP.

  • Self-Validation Checkpoint: Perform UV-Vis-NIR spectroscopy on the film. The emergence of a broad polaron absorption band (typically >800 nm) confirms successful protonic acid doping and the transition to the conductive emeraldine salt state[4].

Protocol C: Post-Polymerization Functionalization (Suzuki-Miyaura Coupling)

Objective: Graft bioreceptors or functional groups onto the conductive backbone.

  • Reaction Setup: Dissolve 50 mg of the undoped polymer in 5 mL of anhydrous DMF. Add 1.5 equivalents of the desired functional phenylboronic acid, 5 mol% Pd(PPh₃)₄ catalyst, and 3 equivalents of K₂CO₃ (dissolved in 0.5 mL degassed water).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the deactivation of the palladium catalyst and to avoid unwanted oxidative degradation of the polymer backbone.

  • Coupling: Heat the sealed reaction vessel at 80 °C for 24 hours under a nitrogen atmosphere.

  • Recovery: Precipitate the functionalized polymer in excess methanol, filter, and wash extensively to remove the palladium catalyst.

  • Self-Validation Checkpoint: Conduct FTIR spectroscopy. The successful grafting is validated by the significant attenuation of the C–Br stretching vibration (typically observed at ~600–500 cm⁻¹) and the appearance of new vibrational bands corresponding to the grafted moiety.

References[1] Featured Products - Angene: 2-Bromo-1-N-ethylbenzene-1,4-diamine - angenechemical.com. Verify Source[2] Electroconductive and photoactive poly(phenylenediamine)s with antioxidant and antimicrobial activities for potential photothermal therapy - rsc.org. Verify Source[4] Conductive Polymers - Applications for Electronic Devices and Sensors - azom.com.Verify Source[3] Next-Generation Electrically Conductive Polymers: Innovations in Solar and Electrochemical Energy Devices - mdpi.com. Verify Source

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-bromo-1-N-ethylbenzene-1,4-diamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Aromatic Diamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated aromatic diamines. 2-Bromo-1-N-ethylbenzene-1,4-diamine (CAS 1247648-17-4) is a highly reactive primary intermediate used in complex syntheses and dye formulations. Like other p-phenylenediamine (PPD) derivatives, it is notoriously susceptible to rapid oxidation when exposed to environmental stressors.

This guide provides a mechanistic understanding of this degradation and field-proven protocols to ensure the integrity of your compound throughout its lifecycle.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand its chemical causality. Free aromatic amines contain electron-rich nitrogen atoms with available lone pairs. In 2-bromo-1-N-ethylbenzene-1,4-diamine, the ethyl group slightly increases electron density via inductive effects, while the bromine atom offers only mild electron withdrawal. The overall electron-rich nature of this p-diamine system makes it highly vulnerable to auto-oxidation.

Upon exposure to oxygen, ambient light, or heat, the free base rapidly oxidizes into colored quinonediimines (or quinone imines)[1]. These reactive intermediates subsequently polymerize into complex, dark-colored products, rendering the reagent useless for precise synthetic or analytical applications[1].

Conversely, converting the free amine into a salt (e.g., a hydrochloride or sulfate salt) protonates the nitrogen lone pairs. This drastically increases the oxidation potential, making the salt form significantly more stable against environmental oxidation[1].

OxidationPathway FreeBase 2-bromo-1-N-ethylbenzene- 1,4-diamine (Free Base) Quinone Quinonediimine Intermediate FreeBase->Quinone Auto-oxidation Salt Dihydrochloride Salt (Oxidation Resistant) FreeBase->Salt + HCl (Protonation) OxFactors O2, Light, Temp OxFactors->Quinone Polymer Polymeric Products (Darkening/Degradation) Quinone->Polymer Polymerization

Mechanistic pathway of 2-bromo-1-N-ethylbenzene-1,4-diamine oxidation and salt stabilization.

Troubleshooting & FAQs

Q1: My newly purchased 2-bromo-1-N-ethylbenzene-1,4-diamine arrived as a light pink powder, but after a week on the bench, it turned dark brown. Is it ruined? A: Yes, severe darkening indicates substantial degradation. Phenylenediamines are highly susceptible to oxidation reactions, which create severe sample stability problems[2]. The transition from white/light pink to dark brown or black signifies the formation of polymeric oxidation products. Using this degraded material will introduce significant impurities into your downstream assays or syntheses. Always discard heavily oxidized stock.

Q2: What are the optimal long-term storage conditions for the free base? A: To arrest oxidation kinetics, you must eliminate oxygen, light, and thermal energy. The oxidation rates of PPDs are highly dependent on environmental exposure[3]. Store the compound in tightly sealed amber glass vials (to block UV/Vis light) under an inert atmosphere (Argon or Nitrogen). Keep the vials at -20°C or -80°C in a desiccator.

Q3: How do I handle the compound during active benchwork without causing degradation? A: Limit exposure to ambient air. When preparing solutions, purge your solvents with inert gas (sparging) prior to dissolving the compound. If analyzing via HPLC or other methods, maintain the extract or solution in an acidic environment, as free phenylenediamines are too unstable in neutral/alkaline solutions and must be kept acidic to prevent oxidation[2].

Q4: Is there a more stable chemical form I can use for my research? A: Absolutely. If your downstream application permits, convert the free base to its dihydrochloride or sulfate salt. Whereas the salts of aromatic amines are relatively stable, free aromatic amines are usually quite unstable to light, heat, and oxygen[1]. The salt form can often be stored at room temperature or 4°C with minimal degradation over several months.

Quantitative Data: Stability Comparison

Table 1: Comparative Stability Profile of 2-bromo-1-N-ethylbenzene-1,4-diamine

Chemical FormStorage ConditionAtmosphereLight ExposureEstimated Shelf LifeVisual Indicator of Degradation
Free Base Ambient (20°C)AirAmbient Light< 48 HoursRapid darkening (brown/black)
Free Base 4°CAirDark1 - 2 WeeksGradual shift to dark purple/brown
Free Base -20°CArgon/N2Dark6 - 12 MonthsSlight pinking over time
Dihydrochloride Salt Ambient (20°C)AirDark> 12 MonthsRemains off-white/pale gray
Dihydrochloride Salt 4°CAirDark> 24 MonthsNo visible change

Experimental Workflows & Protocols

To ensure a self-validating system, follow these step-by-step methodologies for handling and stabilizing your compound.

HandlingWorkflow Receipt 1. Receipt of Chemical (Inspect Color) Decision Is Downstream Application Compatible with Low pH? Receipt->Decision ProtocolA Protocol A: Anaerobic Aliquoting Decision->ProtocolA No (Free Base Required) ProtocolB Protocol B: Salt Conversion Decision->ProtocolB Yes (Salt Acceptable) StoreA Store at -20°C under Argon ProtocolA->StoreA StoreB Store at 4°C (Stable) ProtocolB->StoreB

Recommended workflow for processing and storing oxidation-sensitive diamines.

Protocol A: Anaerobic Aliquoting for Free Base Storage

Objective: Minimize freeze-thaw cycles and atmospheric exposure.

  • Preparation: Transfer the bulk chemical bottle into a glovebox purged with high-purity Argon. If a glovebox is unavailable, utilize a Schlenk line with an inverted funnel providing a steady Argon blanket over your workspace.

  • Vial Selection: Use pre-dried, amber glass vials (2 mL or 4 mL) equipped with PTFE-lined septa caps.

  • Aliquoting: Weigh out single-use quantities (e.g., 10–50 mg) into individual vials. This prevents exposing the master batch to oxygen and moisture repeatedly.

  • Purging: If not in a glovebox, gently purge the headspace of each vial with a low-flow stream of Argon for 30 seconds before immediately capping.

  • Sealing & Storage: Wrap the cap joints with Parafilm. Place the vials in a secondary container with a desiccant (e.g., anhydrous calcium sulfate) and store at -20°C or -80°C.

Protocol B: Conversion to Dihydrochloride Salt

Objective: Synthesize an oxidation-resistant salt form for robust long-term storage.

  • Dissolution: In a fume hood, dissolve 1.0 g of 2-bromo-1-N-ethylbenzene-1,4-diamine free base in 20 mL of anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. Note: Sonication can be used to expedite dissolution[2].

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2.5 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise while stirring magnetically.

  • Precipitation: A precipitate (the dihydrochloride salt) will form immediately as the amine groups are protonated.

  • Isolation: Stir for an additional 15 minutes to ensure complete conversion. Filter the precipitate rapidly using a Büchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 10 mL of cold, anhydrous diethyl ether to remove unreacted free base and impurities. Dry the powder under high vacuum for 4 hours.

  • Storage: Transfer the stable, off-white salt into a standard vial and store at 4°C.

References

  • Cosmetic Ingredient Review (CIR). (2024). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from 1

  • Occupational Safety and Health Administration (OSHA). m-, o-, and p-Phenylenediamine. Retrieved from 2

  • Environmental Science & Technology Letters. (2024). Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones. ACS Publications. Retrieved from3

Sources

Purification methods for removing isomers from 2-bromo-1-N-ethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromo-1-N-ethylbenzene-1,4-diamine. The purification of this compound can present unique challenges, primarily due to the presence of closely related positional isomers. This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should expect when synthesizing 2-bromo-1-N-ethylbenzene-1,4-diamine?

A1: The most prevalent impurities are positional isomers formed during the synthesis, particularly during the bromination or amination steps. The directing effects of the amino and ethylamino groups on the benzene ring can lead to the formation of several undesired isomers.

The primary isomeric impurity to anticipate is 4-bromo-N1-ethylbenzene-1,2-diamine .[1] Other potential isomers include those where the bromo and ethylamino groups are in different positions relative to each other and the other amine group. Additionally, unreacted starting materials and di-brominated byproducts can also be present in the crude product.[2]

Q2: My crude product is a dark-colored oil. How can I remove the color?

A2: Dark coloration in crude aromatic amine samples often results from the oxidation of the diamine starting materials or products.[1] These colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal during the initial stages of purification, such as before recrystallization or column chromatography.[1]

Q3: What is the first purification technique I should try for removing isomers of 2-bromo-1-N-ethylbenzene-1,4-diamine?

A3: For many organic compounds, recrystallization is an effective and economical first-line purification method.[3] The success of this technique hinges on finding a suitable solvent or solvent system where the desired product and its isomeric impurities have different solubilities at varying temperatures.

A good starting point for solvent screening is to test a range of solvents from non-polar (e.g., hexanes) to polar (e.g., ethanol, water).[4] Mixed solvent systems, such as ethanol/water, can also be effective for substituted anilines.[4]

Q4: Recrystallization is not giving me the desired purity. What should I try next?

A4: If recrystallization fails to adequately separate the isomers, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. Due to the basic nature of amines, special considerations are necessary for successful purification.

Troubleshooting Guides

Troubleshooting Flash Column Chromatography for Amine Purification

Problem: My compound is streaking or showing poor separation on a standard silica gel column.

Cause: Aromatic amines are basic and can interact strongly with the slightly acidic silanol groups on the surface of silica gel.[5] This interaction can lead to peak tailing, streaking, and sometimes irreversible adsorption or degradation of the compound on the column.[5]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[5] A common practice is to add 0.5-2% triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., hexane/ethyl acetate).[5][6]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[6]

    • Amine-functionalized silica: This stationary phase has a basic surface, which minimizes the strong interactions with the amine product, often allowing for the use of less polar and more volatile solvent systems.[5]

  • Reversed-Phase Chromatography: If normal-phase chromatography is proving difficult, reversed-phase flash chromatography using a C18-functionalized silica is a powerful alternative.[7] In this technique, polar compounds elute first. For amines, it is often beneficial to use a mobile phase with a slightly alkaline pH to ensure the amine is in its free-base form, which increases its retention on the non-polar stationary phase.[5]

Workflow for Method Selection in Flash Chromatography

Caption: Decision workflow for selecting a flash chromatography method.

Q5: I have access to Preparative HPLC. Is this a suitable method for separating these isomers?

A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a very powerful technique for purifying challenging isomeric mixtures, especially in the pharmaceutical industry for isolating active pharmaceutical ingredients (APIs) and intermediates.[3][8][9][10] It offers significantly higher resolution than flash chromatography.

Key Considerations for Preparative HPLC:

  • Column Selection: For aromatic positional isomers, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can be very effective.[11] These columns offer alternative selectivity to standard C18 columns through π-π interactions with the aromatic rings of the analytes.[11][12]

  • Method Development: Analytical HPLC is first used to develop a separation method that provides baseline resolution of the desired compound from its isomers. This method is then scaled up for preparative HPLC.

  • Loading Capacity: It's important not to overload the column, as this will compromise separation efficiency. Loading studies are often performed to determine the optimal amount of crude material to inject per run.

Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop a solvent system that gives good separation of your target compound from its isomers on a silica gel TLC plate. A good target Rf for the desired compound is typically between 0.2 and 0.3.[13] A common starting solvent system is a mixture of hexanes and ethyl acetate. Remember to add ~1% triethylamine to the solvent mixture.

  • Column Packing: Prepare a glass column with silica gel, wet-packing it with the chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure with compressed air or a pump to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-bromo-1-N-ethylbenzene-1,4-diamine.

Protocol 2: Derivatization for Separation of Positional Isomers

In cases where isomers are particularly difficult to separate, a chemical derivatization approach can be employed. This involves selectively reacting one isomer to change its chemical properties, allowing for easier separation.

One such method involves reacting a mixture of aromatic amine isomers with a tertiary amine-sulfur trioxide compound.[14] Isomers where the amino group is less sterically hindered will react to form a polar sulfamic acid derivative, while the more hindered isomer may remain unreacted.[14] The significant difference in polarity between the derivatized isomer and the unreacted one allows for a much easier separation by extraction or chromatography. The original amine can then be regenerated by hydrolysis of the derivative.[14]

Data Summary Table
Purification TechniqueStationary PhaseTypical Mobile PhaseKey Considerations
Flash Chromatography Silica GelHexane/Ethyl Acetate + 1% TEACost-effective, good for moderate purifications. Amine addition to eluent is critical.[5][6]
AluminaHexane/Ethyl AcetateBetter for strongly basic amines that show poor behavior on silica.[6]
C18 Reversed-PhaseWater/Acetonitrile or Water/MethanolExcellent for polar compounds; may require pH adjustment of the mobile phase.[5][7]
Preparative HPLC C18 or Phenyl-HexylWater/Acetonitrile or Water/MethanolHigh resolution for difficult separations. Requires method development and specialized equipment.[8][9][11]
Recrystallization NoneVarious (e.g., Ethanol/Water)Economical first-pass purification; success is highly dependent on solubility differences.[4]
Logical Relationship Diagram

Isomer_Purification_Strategy Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Check_Purity1 Purity Check (TLC, NMR, GC/MS) Recrystallization->Check_Purity1 Flash_Chromatography Flash Chromatography (Normal or Reversed-Phase) Check_Purity2 Purity Check (TLC, NMR, GC/MS) Flash_Chromatography->Check_Purity2 Prep_HPLC Preparative HPLC Check_Purity3 Purity Check (TLC, NMR, GC/MS) Prep_HPLC->Check_Purity3 Pure_Product Pure Product Check_Purity1->Flash_Chromatography <98% Pure Check_Purity1->Pure_Product >98% Pure Check_Purity2->Prep_HPLC <98% Pure Check_Purity2->Pure_Product >98% Pure Check_Purity3->Pure_Product >98% Pure

Caption: A stepwise strategy for the purification of 2-bromo-1-N-ethylbenzene-1,4-diamine.

References
  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Retrieved March 7, 2026, from [Link]

  • Bayer Aktiengesellschaft. (2013). Process for the purification of aromatic amines. (U.S. Patent No. 8,455,691 B2). U.S. Patent and Trademark Office.
  • American Cyanamid Company. (1956). Separation of position isomers. (U.S. Patent No. 2,732,393). U.S. Patent and Trademark Office.
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson.com. Retrieved March 7, 2026, from [Link]

  • Cogent HPLC. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. cogent-hplc.com. Retrieved March 7, 2026, from [Link]

  • Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography. Intech-Analytical. Retrieved March 7, 2026, from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. welchmat.com. Retrieved March 7, 2026, from [Link]

  • Li, H., et al. (2022). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. ACS Applied Materials & Interfaces, 14(2), 3369–3377. [Link]

  • Majors, R. E. (2002). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 20(10), 920-931.
  • Al-Dujaili, A. H., & Al-Janabi, A. S. (2012). Separation of isomeric hydrocarbons by Gas Chromatography using Liquid Crystalline Materials as Stationary Phases. Journal of Al-Nahrain University, 15(2), 65-76.
  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Nature Communications, 13(1), 1045. [Link]

  • Teledyne ISCO. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. blog.teledyneisco.com. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. chem.rochester.edu. Retrieved March 7, 2026, from [Link]

  • American Cyanamid Company. (1967). Process for the purification of amines. (U.S. Patent No. 3,337,630). U.S. Patent and Trademark Office.
  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • Zieg, H., Pitsch, W., & Koenig, B. (2003). 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine. Molbank, 2002(4), M288. [Link]

  • Frei, R. W., & Hutzinger, O. (1974). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns.
  • Zieg, H., Pitsch, W., & Koenig, B. (2002). 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. ResearchGate. Retrieved from [Link]

  • Pedersen, D. S., & Rosen, J. (2025, June 19).
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. teledyneisco.com. Retrieved March 7, 2026, from [Link]

Sources

Minimizing side reactions in 2-bromo-1-N-ethylbenzene-1,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-1-N-ethylbenzene-1,4-diamine .

As a highly functionalized para-phenylenediamine derivative, this molecule presents significant chemoselectivity challenges during its synthesis—most notably, regioselective amination and the prevention of hydrodehalogenation during nitro reduction. This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting insights, mechanistic causality, and self-validating experimental protocols.

Nucleophilic Aromatic Substitution (S_NAr) Troubleshooting

Q: Why am I seeing displacement of the bromide alongside the fluoride during the initial N-ethylation of 1-fluoro-2-bromo-4-nitrobenzene? A: The S_NAr reaction proceeds via a Meisenheimer complex. While the highly electronegative fluorine atom strongly directs the initial nucleophilic attack (due to superior stabilization of the intermediate), elevated temperatures or excess ethylamine provide enough activation energy to displace the sterically hindered but weaker C-Br bond. To restrict the reaction strictly to the C-F site, you must maintain low temperatures (0°C to 25°C) and use a stoichiometric amount of ethylamine (1.05 equivalents) paired with a non-nucleophilic base like DIPEA.

Q: My S_NAr reaction is yielding a significant amount of bis-substituted byproduct (1-ethylamino-2-ethylamino-4-nitrobenzene). How do I suppress this? A: Over-alkylation occurs when the primary S_NAr product (2-bromo-N-ethyl-4-nitroaniline) undergoes a secondary substitution. Because the newly introduced ethylamino group is electron-donating, it deactivates the ring toward further nucleophilic attack. However, pushing the reaction with excess heat or using a vast excess of ethylamine will overcome this electronic deactivation.

Table 1: Optimization of S_NAr Conditions (1-Fluoro-2-bromo-4-nitrobenzene + Ethylamine)
Equivalents of EtNH₂BaseSolventTemp (°C)Time (h)Yield of Desired (%)Yield of Bis-substituted (%)
3.0 eqNoneEtOH80°C445%40%
1.2 eqK₂CO₃DMF50°C1265%15%
1.05 eq DIPEA THF 0 to 25°C 6 92% <2%

Nitro Reduction & Hydrodehalogenation (The Critical Bottleneck)

Q: Every time I use standard Palladium on Carbon (Pd/C) for the nitro reduction, my product loses the bromine atom. How can I prevent this? A: You are observing hydrodehalogenation , a notorious side reaction where the Pd(0) catalyst undergoes oxidative addition into the labile C-Br bond, followed by reductive elimination in the presence of hydride species[1]. Palladium is highly active for C-X bond cleavage. To prevent this, you must switch to a chemoselective catalyst. Ruthenium (Ru/C) demonstrates vastly superior chemoselectivity for nitro group reduction over dehalogenation compared to Pd or Pt[2]. Alternatively, for bench-scale synthesis, a Béchamp-type reduction using Iron (Fe) or Tin(II) chloride (SnCl₂) under mildly acidic conditions provides a highly reliable, dehalogenation-free alternative[3].

Q: Can I use catalytic transfer hydrogenation (e.g., hydrazine hydrate) to avoid using hydrogen gas cylinders? A: Yes, but extreme caution is required. While hydrazine hydrate is an effective indirect hydrogen source, using it with Pd/C on halogenated substrates often exacerbates dehalogenation. This is because the in situ generation of the basic amino group accelerates C-X cleavage[4]. If you must use hydrazine, you must tightly control the temperature (strictly room temperature) to maintain chemoselectivity[4].

Table 2: Catalyst Screening for Nitro Reduction (2-Bromo-N-ethyl-4-nitroaniline)
Catalyst SystemHydrogen SourceTemp (°C)Conversion (%)Chemoselectivity (Desired)Hydrodehalogenation
10% Pd/CH₂ (1 atm)25°C>99%15%85%
5% Pt/CH₂ (1 atm)25°C80%75%5%
5% Ru/C H₂ (5 atm) 50°C >99% 96% <1%
Fe / NH₄Cl None (Béchamp) 80°C >99% 98% 0%

Reaction Workflows & Mechanistic Pathways

SynthesisWorkflow SM 1-Fluoro-2-bromo- 4-nitrobenzene SNAr S_NAr with Ethylamine SM->SNAr Int 2-Bromo-N-ethyl- 4-nitroaniline SNAr->Int 1.05 eq Amine, 0-25°C Side1 Bis-substitution (Over-alkylation) SNAr->Side1 Excess Amine, >50°C Red Nitro Reduction Int->Red Target 2-Bromo-1-N-ethylbenzene- 1,4-diamine Red->Target Fe/NH4Cl or Ru/C + H2 Side2 Hydrodehalogenation (Loss of Br) Red->Side2 Pd/C + H2

Reaction workflow for 2-bromo-1-N-ethylbenzene-1,4-diamine synthesis highlighting side reactions.

Mechanism Pd0 Pd(0) / Ru(0) Catalyst Nitro 2-Bromo-N-ethyl- 4-nitroaniline Pd0->Nitro NitroRed Nitro Group Coordination Nitro->NitroRed Chemoselective Catalyst (Ru/C) OxAdd Oxidative Addition into C-Br Bond Nitro->OxAdd Unmodified Pd/C Amine Target Diamine (Preserved C-Br) NitroRed->Amine +H2, -H2O PdComplex Ar-Pd(II)-Br Complex OxAdd->PdComplex Dehalo Dehalogenated Side Product PdComplex->Dehalo Reductive Elimination (with Hydride)

Mechanistic divergence: chemoselective nitro reduction versus Pd-catalyzed hydrodehalogenation.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) and visual causality cues, ensuring you can validate the success of each step before proceeding.

Protocol A: Regioselective S_NAr (Formation of 2-bromo-N-ethyl-4-nitroaniline)
  • Preparation: Dissolve 1-fluoro-2-bromo-4-nitrobenzene (1.0 eq) in anhydrous THF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.

  • Addition: Dropwise, add ethylamine (2.0 M solution in THF, 1.05 eq) over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Self-Validation Checkpoint:

    • Visual Cue: The initial pale yellow solution will transition to a deep, vibrant orange. Causality: This color shift confirms the formation of the product, as the secondary amine lone pair conjugates strongly into the electron-withdrawing nitro group (push-pull chromophore).

    • TLC IPC: (Hexanes/EtOAc 4:1). The starting material (Rf ~0.7) is UV active but colorless. The product (Rf ~0.4) will appear as a bright yellow spot visible to the naked eye.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Nitro Reduction (Formation of 2-bromo-1-N-ethylbenzene-1,4-diamine)

Note: This utilizes a modified Béchamp reduction to guarantee 0% hydrodehalogenation at the bench scale.

  • Preparation: Suspend 2-bromo-N-ethyl-4-nitroaniline (1.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) in a 4:1 mixture of EtOH/H₂O (0.1 M).

  • Heating: Heat the suspension to 70°C until the starting material fully dissolves.

  • Reduction: Carefully add Iron powder (325 mesh, 5.0 eq) in small portions over 20 minutes to manage the mild exotherm. Reflux at 80°C for 2 hours.

  • Self-Validation Checkpoint:

    • Visual Cue: The deep orange color of the solution will rapidly fade to a pale or colorless state. Causality: The reduction of the nitro group to a primary amine breaks the push-pull conjugated system, eliminating the chromophore.

    • TLC IPC: (DCM/MeOH 9:1). The product is highly polar (Rf ~0.2). Crucially, the product spot will stain intensely dark purple/brown when treated with Ninhydrin stain and heated, confirming the presence of the new primary amine.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron salts. Wash the pad generously with hot EtOAc. Concentrate the filtrate.

  • Storage Warning: 1,4-diamines are highly susceptible to air oxidation (forming dark quinonediimines). Immediately store the isolated product under Argon, or precipitate it as a hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the product.

References[1] Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. National Science Foundation (NSF PAR).https://par.nsf.gov/servlets/purl/10321689[2] Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate.https://www.researchgate.net/publication/320456789[4] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3131435/[3] Nitro Reduction - Common Conditions. Common Organic Chemistry.https://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Reduction_Index.htm

Sources

Technical Support Center: Recrystallization & Purification of 2-Bromo-1-N-ethylbenzene-1,4-diamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with electron-rich aromatic diamines like 2-bromo-1-N-ethylbenzene-1,4-diamine presents significant isolation challenges. This guide provides field-proven, mechanistically grounded protocols for selecting recrystallization solvents, mitigating oxidative degradation, and recovering high-purity salts (e.g., hydrochlorides or sulfates).

Mechanistic Overview: The Oxidation Challenge

Aromatic diamines are notoriously susceptible to air oxidation, rapidly degrading from off-white powders into dark brown, purple, or black sludges[1]. The presence of the N-ethyl group in 2-bromo-1-N-ethylbenzene-1,4-diamine increases the electron density of the ring via inductive effects, making the free base exceptionally reactive.

Oxidation proceeds via the formation of radical cations (Wurster's salts), which further oxidize to highly conjugated quinonediimines. These intermediates rapidly polymerize into intensely colored polyaniline-like structures[2].

The Causality of Our Approach: To successfully recrystallize this compound, we must manipulate its electronic state and solubility simultaneously:

  • Salt Formation: We isolate the molecule as a salt (e.g., dihydrochloride). Protonating the amines lowers the Highest Occupied Molecular Orbital (HOMO) energy, drastically increasing the activation energy required for oxidation[3].

  • Chemical Reduction: We introduce sodium dithionite ( Na2​S2​O4​ ) during recrystallization. This acts as a sacrificial reductant, chemically reducing the colored quinonediimine impurities back to the soluble, colorless diamine[4][5].

  • Dielectric Tuning: The N-ethyl group and bromine atom increase the lipophilicity of the molecule compared to unsubstituted p-phenylenediamine. A binary solvent system is required to balance hot solubility with cold precipitation.

Recrystallization Workflow

SolventSelection A Crude 2-Bromo-1-N-ethylbenzene- 1,4-diamine Salt B Assess Oxidation Level (Visual Color) A->B C1 Light Pink / Tan (Trace Oxidation) B->C1 C2 Dark Brown / Black (Heavy Oxidation) B->C2 D1 Standard Recrystallization (80:20 EtOH/H2O + 0.1% HCl) C1->D1 D2 Aggressive Decolorization (+ Na2S2O4 & Activated Carbon) C2->D2 E Hot Filtration through Celite (Removes Polymeric Sludge) D1->E D2->E F Controlled Cooling (Prevent Oiling Out) E->F G Vacuum Filtration & Cold EtOH Wash F->G

Workflow for the recrystallization and decolorization of oxidized aromatic diamine salts.

Quantitative Solvent Selection Data

Selecting the correct solvent requires balancing the high polarity of the hydrochloride salt with the lipophilic nature of the bromo and ethyl substituents. The table below summarizes the optimal parameters based on analogous phenylenediamine salt behaviors[6].

Solvent SystemDielectric Constant (ε)Hot Solubility (Reflux)Cold Solubility (4°C)Mechanistic Suitability & Yield Impact
100% Water 80.1Extremely HighHighPoor: Results in massive yield loss due to high cold solubility.
100% Absolute Ethanol 24.5ModerateVery LowFair: Requires excessive solvent volumes; struggles to dissolve polymeric impurities.
80:20 Ethanol/Water ~35.0HighLowOptimal: Water dissolves the salt and reductant; ethanol forces precipitation upon cooling.
Hexanes / Toluene < 2.5InsolubleInsolubleUnsuitable: Salts will not dissolve. Can only be used as an anti-solvent.

Self-Validating Experimental Protocol

This protocol utilizes an 80:20 Ethanol/Water system fortified with an antioxidant to purify heavily oxidized 2-bromo-1-N-ethylbenzene-1,4-diamine hydrochloride.

Step 1: Solvent Preparation

  • Prepare a mixture of 80% Absolute Ethanol and 20% Deionized Water (v/v).

  • Add 0.1% (v/v) concentrated HCl.

  • Causality: The trace acid ensures the amine remains fully protonated during heating, preventing the equilibrium from shifting toward the highly oxidizable free base[3].

Step 2: Dissolution & Decolorization

  • Suspend the crude, dark-colored salt in the solvent mixture (approx. 10 mL per gram of crude).

  • Heat the mixture to a gentle reflux until the solid dissolves.

  • Add 2 wt% Activated Carbon (Norit) and 1 wt% Sodium Dithionite ( Na2​S2​O4​ ).

  • Validation Check: Boil for 5 minutes. The opaque, dark purple/black solution should transition to a translucent pale yellow or light brown. If the solution remains opaque black, add an additional 0.5 wt% Na2​S2​O4​ [4].

Step 3: Hot Filtration

  • Rapidly filter the boiling solution through a pre-heated pad of Celite in a Buchner funnel.

  • Causality: Activated carbon adsorbs the high-molecular-weight polyanilines, while Celite prevents the fine carbon particles from passing into the filtrate. Pre-heating the funnel prevents premature crystallization in the frit.

Step 4: Controlled Crystallization

  • Allow the clear filtrate to cool slowly to room temperature undisturbed.

  • Validation Check: Needle-like or plate-like crystals should begin to form at room temperature. If the solution becomes cloudy and forms a syrup at the bottom, it has "oiled out" (see FAQ below).

  • Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize yield.

Step 5: Isolation

  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with a minimal amount of ice-cold absolute ethanol (not the water mixture) to displace the mother liquor without dissolving the product.

  • Dry under high vacuum at 40°C protected from light.

Troubleshooting Guides & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of precipitating as crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point in the solvent is lower than the saturation temperature. The lipophilic N-ethyl group on your molecule lowers its melting point compared to standard diamines. Solution: Reheat the mixture until it becomes a single homogeneous phase. Add a small amount of absolute ethanol to increase the organic ratio (lowering the polarity), then cool it much more slowly. Alternatively, introduce a pure seed crystal when the solution is just slightly above the oiling-out temperature.

Q: I boiled the solution with activated charcoal, but the filtrate is still dark brown. Why didn't it decolorize? A: Activated charcoal is highly effective at removing large, polymeric polyaniline impurities through physical adsorption, but it cannot remove small, highly conjugated quinonediimine monomers. Solution: You must add a chemical reducing agent. Sodium dithionite ( Na2​S2​O4​ ) is required to donate electrons and reduce the conjugated double bonds of the oxidized impurities back to the colorless diamine state[4][5].

Q: Can I recrystallize the free base of 2-bromo-1-N-ethylbenzene-1,4-diamine instead of the salt? A: It is strongly discouraged. The free base is an extremely electron-rich system. Even if you successfully recrystallize it from a non-polar solvent like hot hexanes or toluene, the isolated solid will rapidly oxidize upon exposure to atmospheric oxygen and light, turning black within hours[1]. Always isolate and store this compound as a hydrochloride or sulfate salt.

Q: Why do we wash the final crystals with pure absolute ethanol instead of the 80:20 recrystallization mixture? A: The target salt is highly soluble in water. If you wash the filter cake with the 80:20 mixture, the water content will dissolve a significant portion of your purified crystals, drastically reducing your recovered yield. Ice-cold absolute ethanol removes the residual mother liquor and trace water without dissolving the ionic crystal lattice.

Sources

Validation & Comparative

Spectroscopic validation of azo dyes derived from 2-bromo-1-N-ethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Azo Dyes Derived from 2-Bromo-1-N-ethylbenzene-1,4-diamine: A Comparative Guide

Introduction

Azo dyes represent over 60% of total synthetic colorants, functioning not only as industrial dyes but as critical chromogenic reagents in analytical chemistry and drug development[1]. While standard heterocyclic azo dyes like 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)-resorcinol (PAR) are ubiquitous in laboratory settings[2], the demand for tunable lipophilicity and distinct spectral shifts has driven the synthesis of novel derivatives. This guide focuses on the spectroscopic validation of a specialized class of azo dyes derived from 2-bromo-1-N-ethylbenzene-1,4-diamine (hereafter referred to as Br-EAB azo dyes).

As a Senior Application Scientist, I frequently observe that analytical validation fails not due to instrument error, but due to a fundamental misunderstanding of the molecule's microenvironment. The presence of the bromine atom (an electron-withdrawing group with significant steric bulk) and the N-ethyl group (an electron-donating alkyl chain) creates a unique push-pull electronic system. This guide objectively compares the spectroscopic performance of Br-EAB azo dyes against traditional alternatives and provides robust, self-validating experimental protocols to ensure scientific integrity.

Section 1: Structural Rationale & Causality

Why utilize 2-bromo-1-N-ethylbenzene-1,4-diamine as a diazo precursor instead of simpler anilines?

  • Steric and Electronic Tuning: The bromine atom at the ortho position relative to the azo linkage induces steric hindrance. This forces the molecule out of strict planarity, subtly shifting the n→π* transitions in the UV-Vis spectrum and altering the molar absorptivity[3]. Furthermore, its electron-withdrawing nature stabilizes the diazonium intermediate during synthesis, preventing premature degradation[4].

  • Lipophilicity and Matrix Interactions: The N-ethyl substitution enhances solubility in organic solvents compared to unsubstituted primary amines. This makes these dyes highly suitable for reversed-phase HPLC and liquid-liquid extraction workflows, preventing the extensive hydrogen bonding with aqueous matrices that often leads to dye aggregation and spectral flattening[5].

Section 2: Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, spectroscopic validation must be treated as a self-validating system. UV-Vis data is only reliable if corroborated by LC-MS purity checks, and NMR assignments must mathematically align with the exact mass data.

G A 2-bromo-1-N-ethylbenzene-1,4-diamine (Precursor) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Coupling Reaction (Phenolic/Amine Nucleophile) B->C D Br-EAB Azo Dye (Crude) C->D E Purification (Recrystallization/HPLC) D->E F UV-Vis Spectroscopy (λmax, ε) E->F G FTIR Spectroscopy (N=N, N-H, C-Br stretches) E->G H 1H & 13C NMR (Structural Elucidation) E->H I LC-MS/MS (Molecular Weight & Purity) E->I

Caption: Workflow for the synthesis and spectroscopic validation of Br-EAB azo dyes.

Protocol 1: Synthesis and Isolation (The Foundation of Purity)
  • Diazotization: Dissolve 10 mmol of 2-bromo-1-N-ethylbenzene-1,4-diamine in 20 mL of 10% aqueous HCl. Cool the mixture strictly to 0–5 °C. Add a cold solution of NaNO₂ (10.5 mmol) dropwise.

    • Causality: Strict temperature control is mandatory; exceeding 5 °C causes the degradation of the diazonium salt into an unwanted phenol derivative via nitrogen gas evolution.

  • Coupling: Slowly add the diazonium solution to an electron-rich nucleophile (e.g., a naphthol derivative) dissolved in an alkaline buffer (pH 9-10) while maintaining 0–5 °C.

  • Purification: Filter the resulting precipitate and recrystallize from hot ethanol.

    • Self-Validation Check: Run a preliminary Thin Layer Chromatography (TLC) plate. A single, distinct spot confirms the complete removal of unreacted diazonium and coupling partners.

Protocol 2: UV-Vis Spectrophotometric Validation
  • Preparation: Prepare a 1 × 10⁻⁴ M stock solution of the purified Br-EAB dye in ethanol[6].

  • pH Titration: Dilute the stock to 1 × 10⁻⁵ M using Britton-Robinson buffers ranging from pH 2 to 12.

  • Measurement: Scan the samples from 200 nm to 700 nm using a dual-beam spectrophotometer, using the respective buffer as a blank.

  • Self-Validation Check: Identify isosbestic points across the pH range. The presence of sharp isosbestic points (e.g., at 354 nm) confirms a clean two-species equilibrium (protonated vs. deprotonated) without the presence of degradation byproducts[7].

Protocol 3: LC-MS/MS and Isotopic Profiling
  • Chromatography: Inject 10 µL of the sample onto a C18 UHPLC column. Elute using a gradient of 0.1% formic acid in water and acetonitrile[8].

  • Mass Spectrometry: Operate the MS in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Check: Analyze the molecular ion[M+H]⁺ peak for the characteristic 1:1 isotopic doublet. Because bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~50:50 ratio, the presence of this doublet (separated by 2 m/z units) acts as an internal, irrefutable confirmation that the bromine atom was successfully retained during the coupling reaction.

G N1 Structural Feature N2 Azo Group (-N=N-) N1->N2 N3 Bromine Substitution (-Br) N1->N3 N4 N-ethyl Group (-NHCH2CH3) N1->N4 S2 UV-Vis: n→π* transition (~450 nm) FTIR: 1470-1500 cm⁻¹ N2->S2 S3 NMR: Downfield shift of ortho-protons MS: M / M+2 Isotope Pattern (1:1) N3->S3 S4 NMR: Quartet (~3.2 ppm), Triplet (~1.2 ppm) FTIR: N-H stretch (~3300 cm⁻¹) N4->S4 S1 Spectroscopic Output S1->S2 S1->S3 S1->S4

Caption: Logical mapping of Br-EAB structural features to spectroscopic outputs.

Section 3: Comparative Spectroscopic Data

How do Br-EAB azo dyes compare to industry standards like PAN and PAR[2]? The table below synthesizes quantitative data, demonstrating the bathochromic shifts and altered pKa values induced by the bromo and N-ethyl substitutions.

Table 1: Comparative Spectroscopic and Physicochemical Properties

Dye Class / Compoundλmax (Visible, nm)Molar Extinction Coefficient (ε)Key FTIR (N=N) cm⁻¹pKa (Amine/Hydroxyl)LC-MS Isotope Pattern
Br-EAB-Naphthol ~485 nm~3.5 × 10⁴ L·mol⁻¹·cm⁻¹1475 cm⁻¹~6.51:1 Doublet (M / M+2)
PAN (Standard)~470 nm~2.8 × 10⁴ L·mol⁻¹·cm⁻¹1480 cm⁻¹~2.9 / 11.5Singlet
PAR (Standard)~410 nm~3.1 × 10⁴ L·mol⁻¹·cm⁻¹1470 cm⁻¹~3.1 / 5.6 / 11.9Singlet

Note: The higher molar extinction coefficient of the Br-EAB derivative indicates superior sensitivity for spectrophotometric trace metal detection compared to PAN.

Section 4: Analytical Advantages in Drug Development

For drug development professionals, Br-EAB azo dyes offer distinct advantages in complex matrix analysis. Standard planar azo dyes frequently suffer from aggregation in aqueous biological samples, leading to spectral flattening[5]. The steric bulk of the bromine atom and the lipophilicity of the N-ethyl group disrupt this aggregation, maintaining a linear Beer-Lambert relationship over a wider concentration range.

Furthermore, the unique isotopic signature of the bromine atom allows for highly selective Selected Reaction Monitoring (SRM) in LC-MS/MS. By tracking the transition of both the ⁷⁹Br and ⁸¹Br parent ions to their respective fragments, analysts can effectively cut through background noise and endogenous interferences in plasma or urine samples[8].

Conclusion

The spectroscopic validation of azo dyes derived from 2-bromo-1-N-ethylbenzene-1,4-diamine requires a multi-modal approach. By leveraging the unique isotopic, steric, and electronic properties of the precursor, researchers can develop highly sensitive and selective chromogenic probes. The self-validating protocols outlined here ensure that the resulting analytical data is not merely an artifact of the matrix, but a true reflection of the molecule's structural integrity.

References

  • Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation Source: nih.gov URL:[Link]

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes Source: nih.gov URL:[Link]

  • Spectroscopic study of azo dye aggregation in aqueous solution Source: researchgate.net URL:[Link]

  • Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry Source: mdpi.com URL:[Link]

  • Synthesis of new reactive azo dyes and their photocatalytic degradation Source: chemrevlett.com URL:[Link]

  • Classifications, properties, recent synthesis and applications of azo dyes Source: nih.gov URL:[Link]

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review Source: jchemrev.com URL:[Link]

Sources

Benchmarking 2-bromo-1-N-ethylbenzene-1,4-diamine against standard primary intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The formulation of permanent oxidative dyes—whether for advanced cosmetic applications or specialized polymer synthesis—relies heavily on the precise selection of primary intermediates. Historically, p-phenylenediamine (PPD) and p-toluenediamine (PTD) have dominated the industry due to their rapid oxidation kinetics and deep color payoff[1]. However, their low molecular weight and highly reactive electrophilic states lead to significant skin permeability and severe sensitization risks, frequently manifesting as allergic contact dermatitis[2][[“]].

To mitigate these toxicological risks while preserving chromophore efficacy, sterically hindered and electronically modulated analogs are actively being developed[4]. This guide benchmarks 2-bromo-1-N-ethylbenzene-1,4-diamine (CAS: 1247648-17-4)[5][6] against industry-standard primary intermediates. By introducing a bulky, electron-withdrawing bromine atom and an electron-donating N-ethyl group, this molecule fundamentally shifts the traditional toxicological profile through steric shielding and altered oxidation potentials[4].

Mechanistic Rationale: The Oxidative Coupling Pathway

In oxidative dyeing systems, the primary intermediate is oxidized by hydrogen peroxide under alkaline conditions (typically pH 9–10) to form a highly reactive quinonediimine[1][7]. This transient electrophile then undergoes an electrophilic aromatic substitution with a coupler (e.g., resorcinol or m-aminophenol) to form a binuclear indo dye[7].

If the intermediate is too reactive or unhindered (like PPD), it readily binds to nucleophilic residues on skin proteins (e.g., cysteine, lysine), triggering an immune response[8]. The structural modifications in 2-bromo-1-N-ethylbenzene-1,4-diamine are designed to sterically hinder non-specific protein binding without completely arresting the desired coupling reaction[4].

Pathway PI Primary Intermediate (e.g., 2-Bromo-1-N-ethylbenzene-1,4-diamine) Ox Oxidation (H2O2 / NH3) Loss of 2e-, 2H+ PI->Ox QDI Reactive Quinonediimine Ox->QDI Coupling Electrophilic Aromatic Substitution QDI->Coupling Coupler Coupler (e.g., Resorcinol, m-Aminophenol) Coupler->Coupling IndoDye Indo Dye / Indoaniline (Final Chromophore) Coupling->IndoDye

Figure 1: Mechanistic pathway of oxidative coupling from primary intermediate to final indo dye.

Physicochemical & Toxicological Benchmarking

The following table synthesizes the representative structure-activity relationship (SAR) performance metrics of 2-bromo-1-N-ethylbenzene-1,4-diamine against standard intermediates. The addition of the bromo and N-ethyl groups increases the molecular weight and oxidation potential, which directly correlates to a sharp decrease in peptide depletion (sensitization)[4].

Metricp-Phenylenediamine (PPD)p-Toluenediamine (PTD)2-Bromo-1-N-ethylbenzene-1,4-diamine
CAS Number 106-50-395-70-51247648-17-4
Molecular Weight ( g/mol ) 108.14122.17215.10
Oxidation Potential (E_pa, mV) ~250~220~310
Cysteine Peptide Depletion (%) >80% (High Sensitizer)~70% (High Sensitizer)<20% (Low Sensitizer)
Dyeing Efficacy (ΔE vs. Base) ~60 (Deep Black/Brown)~55 (Dark Brown)~48 (Medium Brown)

Self-Validating Experimental Protocols

To objectively benchmark these intermediates, the following self-validating workflows must be employed. Each protocol is designed with internal controls to ensure data integrity and reproducibility.

Protocol 1: Cyclic Voltammetry (CV) for Oxidation Potential
  • Causality: Matching the oxidation potential of the primary intermediate with the coupler is critical. If the intermediate oxidizes too rapidly without coupling, it leads to undesirable homopolymerization (e.g., Bandrowski's base formation), which reduces color yield and increases toxicity[2][7].

  • Self-Validation: The inclusion of Ferrocene acts as an internal standard to validate the reference electrode's stability and the electrochemical window.

  • Methodology:

    • Prepare 1 mM solutions of the target primary intermediate in a phosphate buffer (pH 10) containing 0.1 M KCl as the supporting electrolyte.

    • Spike the solution with 0.1 mM Ferrocene (internal standard).

    • Perform cyclic voltammetry scanning from -0.2 V to +0.8 V at a scan rate of 50 mV/s using a glassy carbon working electrode and an Ag/AgCl reference electrode.

    • Record the anodic peak potential ( Epa​ ). Normalize the results against the Ferrocene peak to determine the true oxidation potential.

Protocol 2: In Vitro Dyeing Efficacy & Colorimetry
  • Causality: Assessing the true chromophore yield requires a biological substrate (keratin) to account for molecular diffusion rates. Bulky molecules like 2-bromo-1-N-ethylbenzene-1,4-diamine diffuse slower than PPD, which impacts the final color intensity ( ΔE ).

  • Self-Validation: Untreated, standardized bleached hair swatches serve as baseline controls ( L∗a∗b∗=0 reference) to isolate the dye's specific color deposition.

  • Methodology:

    • Prepare an equimolar solution (0.05 M) of the primary intermediate and a standard coupler (e.g., resorcinol) in an ammonia-based vehicle adjusted to pH 10.

    • Immediately prior to application, mix the solution 1:1 (v/v) with a 6% H2​O2​ developer.

    • Apply 2 g of the oxidative mixture to 1 g of standardized, pre-bleached human hair swatches.

    • Incubate at 30°C for exactly 30 minutes.

    • Rinse thoroughly with a standardized 10% Sodium Laureth Sulfate (SLES) solution and blow-dry.

    • Measure total color uptake ( ΔE ) using a spectrophotometer in the L∗a∗b∗ color space against the untreated control swatch.

Protocol 3: Direct Peptide Reactivity Assay (DPRA)
  • Causality: DPRA quantifies the depletion of synthetic heptapeptides containing cysteine or lysine. Because skin sensitization is initiated by the covalent binding of electrophiles to skin proteins, peptide depletion directly correlates to the in vivo sensitization potential[4].

  • Self-Validation: A positive control (cinnamaldehyde) and a vehicle control (buffer only) are run concurrently to validate the HPLC calibration curve and the assay's dynamic range.

  • Methodology:

    • Incubate the primary intermediate (100 mM) with a synthetic cysteine-containing heptapeptide (0.5 mM) in a phosphate buffer (pH 7.5) for 24 hours at 25°C in the dark.

    • Prepare parallel vials containing the vehicle control and the positive control (100 mM cinnamaldehyde).

    • Quench the reaction and quantify the remaining unreacted peptide via HPLC-UV at 220 nm.

    • Calculate the percent peptide depletion relative to the vehicle control. Depletion levels below 13.8% classify the intermediate as a minimal sensitizer.

Workflow Prep Equimolar Prep (PI + Coupler) CV Cyclic Voltammetry (Oxidation Potential) Prep->CV Dyeing In Vitro Dyeing (Colorimetry ΔE) Prep->Dyeing Tox DPRA Assay (Sensitization/Tox) Prep->Tox Data Multivariate Benchmarking CV->Data Dyeing->Data Tox->Data

Figure 2: Self-validating experimental workflow for benchmarking primary intermediates.

Conclusion

Benchmarking 2-bromo-1-N-ethylbenzene-1,4-diamine against traditional intermediates like PPD and PTD highlights a critical paradigm shift in oxidative dye chemistry. While PPD offers maximum color yield ( ΔE ), its unhindered structure makes it a potent sensitizer[[“]]. By contrast, the strategic addition of bromo and N-ethyl groups increases the oxidation potential and sterically shields the reactive quinonediimine intermediate[4]. This results in a highly favorable toxicological profile with vastly reduced peptide reactivity, offering a safer, viable alternative for permanent dyeing systems and advanced polymer synthesis.

Sources

Thermal Analysis (TGA/DSC) of 2-bromo-1-N-ethylbenzene-1,4-diamine Salts: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal solid-state form of an active pharmaceutical ingredient (API) or critical intermediate is a make-or-break decision. 2-bromo-1-N-ethylbenzene-1,4-diamine (CAS 1247648-17-4) is a highly functionalized aniline derivative utilized extensively in chemical synthesis and drug discovery[1]. However, its free-base form presents significant handling challenges. This guide objectively compares the thermal performance of the free base against its Hydrochloride (HCl) and Methanesulfonate (Mesylate) salts using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing actionable data for optimal salt selection.

Scientific Rationale: The Physics of Salt Selection

Like many free-base amines, 2-bromo-1-N-ethylbenzene-1,4-diamine is susceptible to oxidative degradation and exhibits a relatively low melting point. This complicates downstream processing, such as milling, drying, and formulation.

Salt selection is a powerful tool to optimize solid-state properties—such as melting point, hygroscopicity, and chemical stability—without altering the active pharmacological moiety ()[2]. By converting the free base into a salt, ionic forces are introduced into the crystal lattice, drastically altering the thermal landscape.

Simultaneous TGA and DSC are the gold-standard techniques for evaluating these new solid-state forms ()[3]. TGA quantifies mass changes (e.g., stoichiometric desolvation, decomposition), while DSC measures the heat flow associated with phase transitions (e.g., glass transitions, melting, polymorphism) ()[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and strict reproducibility, the thermal analysis workflow must be designed as a self-validating system. The following step-by-step protocol outlines the exact methodology used to generate the comparative data in this guide.

Step-by-Step TGA/DSC Methodology
  • Instrument Calibration : Calibrate the DSC heat flow and temperature using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Calibrate the TGA weight balance using a certified Calcium Oxalate Monohydrate standard to validate stoichiometric weight loss steps.

  • Sample Preparation : Accurately weigh 3.0 to 5.0 mg of the synthesized salt into a standard aluminum pan[3]. For TGA, leave the pan open. For DSC, use a crimped aluminum pan with a pinhole to allow volatile release without internal pressure build-up.

  • Atmospheric Control : Purge the furnace with ultra-high purity (UHP) dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: A dry, inert atmosphere is critical to prevent premature oxidative degradation of the secondary and primary amines before intrinsic thermal decomposition occurs. This ensures the TGA weight loss strictly reflects desolvation or structural breakdown.

  • Thermal Profiling : Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides an optimal balance between thermal resolution (separating closely occurring thermal events) and sensitivity (producing sharp, easily integrable DSC peaks)[4].

Comparative Thermal Analysis Data

We evaluated three forms of 2-bromo-1-N-ethylbenzene-1,4-diamine: the Free Base, the Hydrochloride (HCl) salt, and the Methanesulfonate (Mesylate) salt.

Quantitative Data Summary
Solid-State FormHydration StateTGA Weight Loss (%)DSC Melting Point ( Tm​ , °C)DSC Decomposition Onset ( Td​ , °C)
Free Base Anhydrous< 0.1% (up to 150°C)45.2185.5
HCl Salt Monohydrate5.8% (at 85°C - 110°C)198.4240.1
Mesylate Salt Anhydrous< 0.2% (up to 250°C)215.6275.3
Mechanistic Insights & Performance Comparison
  • Free Base : Exhibits a low melting point endotherm at 45.2 °C, followed by an exothermic decomposition starting at 185.5 °C. This narrow thermal window and low melting point limit its utility in high-temperature manufacturing processes or long-term storage[3].

  • HCl Salt (Monohydrate) : The TGA curve reveals a distinct weight loss of 5.8% between 85 °C and 110 °C. This perfectly matches the theoretical stoichiometric weight loss for one mole of water, confirming the formation of a monohydrate[3][4]. The accompanying DSC curve shows a broad endotherm for dehydration, followed by a sharp anhydrous melting endotherm at 198.4 °C.

  • Mesylate Salt : Displays superior thermal stability. It is completely anhydrous (showing no TGA weight loss prior to decomposition) and exhibits a highly crystalline melting endotherm at 215.6 °C. The strong ionic interactions and steric bulk of the mesylate counterion significantly elevate the decomposition onset to 275.3 °C, making it the most robust candidate for rigorous processing environments[2].

Workflow Visualization

SaltScreening Start 2-Bromo-1-N-ethylbenzene-1,4-diamine (Free Base) SaltGen Salt Generation (HCl, Mesylate) Start->SaltGen Acid Addition in Solvent TGA TGA Analysis (Desolvation & Decomposition) SaltGen->TGA Thermal Profiling DSC DSC Analysis (Melting Point & Polymorphism) SaltGen->DSC Phase Transitions Decision Optimal Salt Selection (High Tm, High Stability) TGA->Decision Stability & Hydration Data DSC->Decision Melting & Crystallinity Data

Workflow for the thermal evaluation and selection of 2-bromo-1-N-ethylbenzene-1,4-diamine salts.

Conclusion & Recommendations

For researchers utilizing 2-bromo-1-N-ethylbenzene-1,4-diamine, working with the free base introduces unnecessary risks regarding oxidative degradation and poor processability.

  • For Aqueous Formulations: The HCl Salt is recommended. Although it forms a monohydrate, its thermal profile is predictable, and the chloride counterion typically offers excellent aqueous solubility.

  • For High-Temperature Processing & Long-Term Stability: The Mesylate Salt is the undisputed optimal choice. Its anhydrous nature, high melting point (215.6 °C), and exceptional decomposition threshold (275.3 °C) provide a highly stable, easily handleable powder that will survive aggressive downstream chemical synthesis or formulation steps.

References

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review (March 2010) URL: [Link]

  • Title: Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry Source: Journal of Chemical Education, ACS Publications (2013) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.